4-Fluorobenzylamine-13C6
Beschreibung
BenchChem offers high-quality 4-Fluorobenzylamine-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzylamine-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2/i1+1,2+1,3+1,4+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFVWLUQBAIPMJ-ZFJHNFROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.100 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Fluorobenzylamine-13C6 chemical properties
4-Fluorobenzylamine-13C6: A Comprehensive Technical Guide on Isotopic Properties, Reactivity, and Applications
As a Senior Application Scientist specializing in isotopic labeling and mass spectrometry, I have structured this technical whitepaper to provide an authoritative deep-dive into 4-Fluorobenzylamine-13C6 . This stable isotope-labeled compound is a critical reagent in quantitative bioanalysis, metabolomics, and preclinical drug development. By substituting six standard carbon-12 atoms with carbon-13 in the aromatic ring, we achieve a precise +6 Da mass shift. This guide bridges fundamental physicochemical properties with field-proven methodologies, ensuring your analytical workflows are both robust and self-validating.
Structural & Physicochemical Profiling
The substitution of 12C with 13C in the benzyl ring alters the molecular weight and isotopic signature without affecting the electron distribution, steric hindrance, or pKa of the primary amine. This ensures identical chromatographic retention times during Liquid Chromatography (LC), which is critical for mitigating matrix effects in LC-MS/MS workflows[1].
Table 1: Comparative Physicochemical Properties
| Property | 4-Fluorobenzylamine (Unlabeled) | 4-Fluorobenzylamine-13C6 |
| CAS Number | 140-75-0[2] | 1189661-31-1[1] |
| Molecular Formula | C7H8FN | 13C6CH8FN[3] |
| Molecular Weight | 125.14 g/mol [4] | 131.10 g/mol [3] |
| Boiling Point | 183 °C[5] | ~183 °C (Isotopic effect negligible) |
| Density (at 25 °C) | 1.095 g/mL[2] | ~1.14 g/mL (Mass adjusted) |
| pKa (Amine) | 9.01 - 9.31[5] | ~9.01 - 9.31 |
| Appearance | Colorless to light yellow liquid[6] | Colorless to light yellow liquid |
Mechanistic Reactivity & Derivatization
The chemical reactivity of 4-fluorobenzylamine-13C6 is governed by two key structural features:
-
The Primary Amine (-NH2): Acting as a strong nucleophile, the amine has a pKa of ~9.3[5]. While protonated at physiological pH, it becomes highly reactive towards electrophiles (e.g., acyl chlorides, NHS esters, and aldehydes) under mildly basic conditions (pH 8.5–10.0).
-
The Para-Fluoro Phenyl Ring: The fluorine atom exerts an electron-withdrawing inductive effect (-I) coupled with an electron-donating resonance effect (+R). This stabilizes the benzyl radical and prevents rapid oxidative degradation, making it an excellent pharmacophore and a highly stable analytical tracer[2].
Causality in Mass Spectrometry: Low-molecular-weight aliphatic and benzyl amines often suffer from poor retention on reversed-phase LC columns and sub-optimal ionization efficiency. By derivatizing the primary amine, we increase the molecule's hydrophobicity. The 13C6 label ensures that the derivatized internal standard yields a distinct precursor ion (+6 m/z) and specific product ions during Collision-Induced Dissociation (CID), completely preventing isotopic cross-talk with the endogenous analyte[3].
Application Workflows
-
Quantitative Proteomics & Metabolomics: Utilized as a heavy isotope internal standard for the absolute quantification of amine-containing metabolites and neurotransmitters.
-
PET Tracer Precursor Studies: While 18F is used for Positron Emission Tomography (PET) imaging, the 13C6 variant is utilized in preclinical NMR and MS studies to trace the metabolic fate of 4-fluorobenzylamine-derived drugs without the need for radioactivity[2].
-
Potassium Channel Blockade: The unlabeled variant acts as a potassium channel blocker; the 13C6 version allows for precise pharmacokinetic (PK) mapping of this binding event in target tissues[7].
Experimental Protocols: LC-MS/MS Sample Preparation
Every analytical protocol must be a self-validating system. In LC-MS/MS, matrix effects (ion suppression or enhancement) can severely compromise quantitative accuracy. By utilizing 4-Fluorobenzylamine-13C6 as an internal standard (IS), any variance in extraction recovery or ionization efficiency is proportionally mirrored in the IS signal, rendering the final Light/Heavy area ratio absolute and trustworthy.
Step-by-Step Methodology: Plasma Extraction & Derivatization
-
Standard Spiking: Aliquot 100 µL of the biological plasma sample into a microcentrifuge tube. Immediately add 10 µL of 4-fluorobenzylamine-13C6 working solution (1 µg/mL in methanol)[3].
-
Causality: Spiking before any extraction steps ensures that analyte loss during sample prep is proportionally mirrored by the IS, maintaining a constant quantitative ratio.
-
-
Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile (ACN) containing 1% formic acid. Vortex vigorously for 30 seconds to disrupt protein binding, then centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Derivatization: Transfer 200 µL of the cleared supernatant to a clean autosampler vial. Add 50 µL of Dansyl chloride solution (2 mg/mL in acetone) and 50 µL of sodium carbonate buffer (100 mM, pH 9.5).
-
Causality: Dansyl chloride reacts selectively with the primary amine. This adds a hydrophobic moiety that significantly enhances reversed-phase LC retention and Electrospray Ionization (ESI+) efficiency.
-
-
Incubation & Quenching: Incubate the mixture at 60 °C for 15 minutes. Quench the unreacted Dansyl chloride by adding 10 µL of 100 mM methylamine to prevent column degradation.
-
LC-MS/MS Analysis: Inject 5 µL into the LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the unlabeled drug and the 13C6 internal standard.
Mandatory Visualization: Analytical Workflow
Workflow for LC-MS/MS quantification using 4-Fluorobenzylamine-13C6 as an internal standard.
Safety & Handling
Like its unlabeled counterpart, 4-fluorobenzylamine-13C6 is a corrosive liquid. It causes severe skin burns and eye damage (GHS Hazard H314)[4]. All handling must be performed in a Class II biological safety cabinet or chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and a face shield). Store under an inert gas (argon or nitrogen) at 2-8 °C to prevent atmospheric carbon dioxide absorption, which can lead to the formation of carbamate salts over time[7].
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-フルオロベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluorobenzylamine(140-75-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Fluorobenzylamine manufacturers and suppliers in india [chemicalbook.com]
Comprehensive Safety & Technical Data Sheet: 4-Fluorobenzylamine-13C6 in Advanced Drug Development
Executive Summary & Core Rationale
In the landscape of modern drug development and pharmacokinetic (PK) profiling, the precision of quantitative bioanalysis is paramount. 4-Fluorobenzylamine-13C6 serves as a highly specialized, isotopically labeled building block designed for the synthesis of Stable Isotope-Labeled Internal Standards (SIL-IS). By incorporating six Carbon-13 atoms uniformly across the aromatic ring, this compound provides a critical +6 Da mass shift without altering the physicochemical behavior of the parent molecule.
This whitepaper synthesizes standard Safety Data Sheet (SDS) hazard profiles with advanced application methodologies, providing researchers with a holistic guide to safely handling and experimentally leveraging 4-Fluorobenzylamine-13C6 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Physicochemical & Isotopic Profile
The physical properties of 4-Fluorobenzylamine-13C6 dictate both its laboratory handling requirements and its behavior in synthetic workflows. The uniform 13C labeling ensures that the isotopic signature remains chemically inert, unlike deuterium labels which are susceptible to exchange in protic environments.
Table 1: Quantitative Physicochemical & Isotopic Properties
| Property | Value | Causality / Significance |
| Molecular Formula | 13C6CH8FN | Uniform 13C labeling on the benzene ring provides a stable +6 Da mass shift. |
| Molecular Weight | 131.11 g/mol | Ensures distinct m/z separation from the unlabeled API (125.15 g/mol )[1]. |
| Appearance | Colorless to light yellow liquid | Typical for free-base benzylamines; prone to oxidation if exposed to ambient air. |
| Boiling Point | 183 °C | [2]. |
| Density | 1.095 g/cm³ at 25 °C | [3]. |
| Flash Point | 66 °C (Closed Cup) | [2]. |
Toxicological & Hazard Profile
Understanding the mechanistic causality behind a chemical's hazard classification is essential for designing robust safety protocols. 4-Fluorobenzylamine-13C6 is a highly reactive primary amine with severe tissue-destroying capabilities.
Table 2: Toxicological Hazard Data
| Hazard Class | GHS Category | Mechanism / Causality |
| Skin Corrosion | Category 1C | [4]. |
| Eye Damage | Category 1 | [1]. |
| Flammability | Combustible | [3]. |
Mechanism of Tissue Necrosis
The lone pair of electrons on the nitrogen atom acts as a strong Lewis base. Upon contact with biological tissues, it rapidly deprotonates water to form hydroxide ions, which subsequently attack the ester bonds of cellular membrane lipids. The para-fluorine atom exerts an electron-withdrawing inductive effect (-I) coupled with a resonance-donating effect (+R), resulting in a lipophilic, highly corrosive molecule that easily penetrates the stratum corneum[4].
Fig 1: Biochemical mechanism of tissue necrosis via amine-induced lipid saponification.
Handling, Storage, and Emergency Protocols
To mitigate the severe corrosive hazards, the following self-validating protocols must be strictly adhered to.
Protocol 1: Safe Handling and Spill Response
-
Preparation: Don appropriate PPE, including a chemical-resistant lab coat, double-layered nitrile gloves, and a full face shield[4].
-
Environmental Control: Conduct all transfers within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent the inhalation of corrosive vapors[4].
-
Spill Containment: In the event of a spill, immediately extinguish all ignition sources, as [2].
-
Neutralization (Self-Validating Step): Cover the spill with an inert absorbent material (e.g., dry sand). Validation: The absence of exothermic smoking or ignition confirms the absorbent is truly inert. Do not use combustible absorbents like sawdust[1].
-
Disposal: Sweep the neutralized matrix into a sealed, properly labeled hazardous waste container for professional incineration[4].
Applications in Drug Development & Analytical Workflows
In quantitative LC-MS/MS, matrix effects (ion suppression or enhancement) can severely skew PK data. SIL-IS are utilized to normalize these effects.
The Causality of Choosing 13C6 over Deuterium (2H): While deuterium is a common isotopic label, it frequently suffers from hydrogen-deuterium exchange (HDX) in protic biological matrices and exhibits a chromatographic isotope effect, causing it to elute slightly earlier than the unlabeled analyte in reverse-phase LC[5]. Conversely,[5]. This guarantees that the SIL-IS and the target analyte enter the MS electrospray ionization (ESI) source simultaneously, experiencing identical matrix effects. The +6 Da shift provided by 4-Fluorobenzylamine-13C6 completely bypasses the natural isotopic envelope, preventing signal cross-talk[6].
Experimental Workflow: Synthesis & LC-MS/MS Integration
Protocol 2: Synthesis of 13C6-Labeled Internal Standard (Amide Coupling)
Causality: Using EDCI and HOBt ensures the activation of the carboxylic acid without generating highly reactive, moisture-sensitive acyl chlorides. This allows for a controlled nucleophilic attack, preserving the expensive 13C6-labeled amine[7].
-
Activation: Dissolve the target API carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a dry nitrogen atmosphere at room temperature[7].
-
Coupling Agents: , stirring for 15 minutes to form the active ester[7].
-
Amine Addition: Slowly add 4-Fluorobenzylamine-13C6 (1.1 eq). The slight stoichiometric excess ensures complete consumption of the activated API.
-
Reaction Validation (Self-Validating Step): Stir overnight. Validate reaction completion by spotting the mixture on a silica TLC plate. The complete disappearance of the primary amine spot (visualized via ninhydrin stain) confirms successful amide bond formation.
-
Workup: Wash the organic phase twice with saturated aqueous NaHCO3 to remove unreacted acid and HOBt, followed by brine[7]. Dry over anhydrous Na2SO4, filter, and concentrate.
Protocol 3: LC-MS/MS Sample Preparation & Quantification
-
Spiking: Aliquot 100 µL of the biological matrix (e.g., human plasma).[6].
-
Protein Precipitation: and release bound analytes[8].
-
Extraction Validation (Self-Validating Step): Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4 °C. The formation of a distinct, hard protein pellet at the bottom of the microcentrifuge tube visually validates successful precipitation.
-
Analysis: Transfer the supernatant to an autosampler vial. Analyze via RP-UHPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific +6 Da mass shift[5].
Fig 2: Workflow for synthesizing and utilizing 13C6-labeled internal standards in LC-MS/MS.
References
-
[2] ChemicalBook. "4-Fluorobenzylamine - Safety Data Sheet". ChemicalBook.
-
[3] Chemdor Chemicals. "4-Fluorobenzylamine Safety Data Sheet (SDS)". Chemdor.
-
[1] Fisher Scientific. "SAFETY DATA SHEET: 4-Fluorobenzylamine". Fisher Scientific.
-
[4] TCI Chemicals. "SAFETY DATA SHEET: 4-Fluorobenzylamine". TCI Europe N.V.
-
[7] MDPI. "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists". Molecules.
-
[5] ResearchGate. "Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines...". Analytical Chemistry.
-
[6] Semantic Scholar. "High-Coverage Profiling of Hydroxyl and Amino Compounds in Sauce-Flavor Baijiu". Metabolites.
-
[8] NIH PMC. "Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers". Molecules.
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. 4-Fluorobenzylamine - Safety Data Sheet [chemicalbook.com]
- 3. chemdor.com [chemdor.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathways for 4-Fluorobenzylamine-13C6: A Technical Guide to Isotopic Labeling
Abstract
The synthesis of highly pure, isotopically labeled building blocks is a cornerstone of modern quantitative proteomics, pharmacokinetic profiling, and advanced NMR studies. 4-Fluorobenzylamine-13C6 serves as a critical internal standard and pharmaceutical intermediate, offering a robust +6 Da mass shift that eliminates isotopic overlap with natural biological matrices. This whitepaper details the retrosynthetic logic, mechanistic causality, and step-by-step self-validating experimental protocols required to synthesize 4-Fluorobenzylamine-13C6 from commercially available Fluorobenzene-13C6, ensuring maximum atom economy and isotopic integrity.
Introduction & Isotopic Significance
In drug development, stable isotope labeling by amino acids in cell culture (SILAC) and LC-MS/MS bioanalysis require internal standards with identical physicochemical properties to the target analyte but distinct molecular weights. 4-Fluorobenzylamine-13C6 (CAS 1189661-31-1)[1] fulfills this role perfectly. The uniform 13C6 labeling of the phenyl ring provides a +6 Da mass shift, while the fluorine atom acts as a metabolic soft-spot blocker and provides a highly sensitive handle for 19F-NMR tracking. Because the labeled carbon core is exceptionally expensive, synthesis pathways must prioritize high-yielding, mild conditions that prevent isotopic dilution or molecular fragmentation.
Retrosynthetic Analysis & Strategic Planning
The synthesis of 13C6-labeled compounds demands strategic planning to maximize the recovery of the labeled core. Commercially available Fluorobenzene-13C6 (CAS 1028184-48-6)[2][3] is the most atom-economical starting material.
From this starting point, two primary retrosynthetic disconnections can be made:
-
Route A (Cyanation-Reduction): Disconnection of the amine to a nitrile, which is derived from a brominated intermediate.
-
Route B (Formylation-Amination): Disconnection of the amine to an aldehyde via reductive amination, derived directly from formylation.
Retrosynthetic pathways for 4-Fluorobenzylamine-13C6 from Fluorobenzene-13C6.
Mechanistic Insights & Pathway Selection
Route A: Bromination, Cyanation, and Hydride Reduction (Recommended)
This is the most reliable pathway.
-
Electrophilic Aromatic Bromination: Fluorobenzene-13C6 is brominated to yield 1-Bromo-4-fluorobenzene-13C6. The strong ortho/para-directing effect of the fluorine atom, combined with steric hindrance at the ortho position, ensures excellent para selectivity.
-
Palladium-Catalyzed Cyanation: We select Pd-catalysis over the classical Rosenmund-von Braun reaction (CuCN). The latter requires harsh temperatures (>150°C) that risk volatilizing the expensive labeled precursor. Pd-catalysis with Zn(CN)2 proceeds smoothly at 120°C.
-
Nitrile Reduction: Lithium aluminum hydride (LiAlH4) provides a rapid, clean reduction directly to the primary amine. Catalytic hydrogenation (H2, Pd/C) is avoided here, as it often yields secondary amine byproducts due to the condensation of the intermediate imine with the newly formed primary amine.
Route B: Direct Formylation and Reductive Amination
While direct Rieche formylation (using Cl2CHOMe/TiCl4) to 4-fluorobenzaldehyde-13C6 is shorter, the subsequent reductive amination with ammonia often suffers from over-alkylation, reducing the yield of the primary amine. Thus, Route A is preferred for isotopic synthesis.
Detailed Experimental Protocols (Route A Workflow)
The following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of each step before proceeding.
Step-by-step experimental workflow for the cyanation-reduction pathway.
Step 1: Synthesis of 1-Bromo-4-fluorobenzene-13C6
-
Procedure: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Fluorobenzene-13C6 (10.0 g, 98.0 mmol)[3] and anhydrous FeBr3 (0.5 g, 1.7 mmol). Cool the mixture to 0°C. Add elemental bromine (16.4 g, 102.9 mmol) dropwise over 1 hour. Allow the reaction to warm to 25°C and stir for 4 hours.
-
Causality & Validation: The slow addition of Br2 at 0°C strictly controls the electrophilic substitution rate, preventing di-bromination. The reaction is self-validating: the cessation of HBr gas evolution indicates completion. Quench with saturated Na2SO3 to neutralize unreacted Br2. Extract with dichloromethane (DCM). The product is verified by a +6 Da mass shift (M+6 = 180.95) in GC-MS.
Step 2: Synthesis of 4-Fluorobenzonitrile-13C6
-
Procedure: In a Schlenk flask under argon, dissolve 1-Bromo-4-fluorobenzene-13C6 (15.0 g, 82.9 mmol) in anhydrous DMF (75 mL). Add Zn(CN)2 (5.3 g, 45.6 mmol) and Pd(PPh3)4 (4.8 g, 4.1 mmol). Heat the mixture to 120°C for 12 hours.
-
Causality & Validation: Zn(CN)2 is utilized because it provides two equivalents of cyanide per mole, maximizing atom economy. An argon atmosphere is critical to prevent the oxidative deactivation of the Pd(0) catalyst. Completion is validated by TLC (Hexane/EtOAc 9:1) showing the disappearance of the bromide. Workup involves dilution with water and extraction with EtOAc.
Step 3: Synthesis of 4-Fluorobenzylamine-13C6
-
Procedure: Suspend LiAlH4 (3.8 g, 100 mmol) in anhydrous THF (100 mL) at 0°C under argon. A solution of 4-Fluorobenzonitrile-13C6 (10.0 g, 78.7 mmol) in THF (50 mL) is added dropwise over 45 minutes. Stir for 6 hours, allowing the mixture to reach room temperature.
-
Causality & Validation: LiAlH4 delivers a massive hydride excess, ensuring complete reduction to the primary amine without imine condensation. The reaction is quenched using the highly reliable Fieser method (3.8 mL H2O, 3.8 mL 15% NaOH, 11.4 mL H2O). This specific stoichiometric quenching precipitates aluminum salts as a granular white solid, preventing the notorious emulsion formations associated with standard aqueous workups.
-
Purification: The filtrate is concentrated, and the residue undergoes an acid-base extraction (dissolved in 1M HCl, washed with ether to remove non-basic impurities, basified to pH 12 with NaOH, and extracted with DCM). Final purification by vacuum distillation yields the pure 4-Fluorobenzylamine-13C6[1][4].
Quantitative Data & Yield Analysis
The table below summarizes the efficiency metrics of the two proposed pathways, highlighting why Route A is the industry standard for isotopic labeling of this moiety.
| Parameter | Route A (Cyanation-Reduction) | Route B (Formylation-Amination) |
| Overall Yield | 65 - 72% | 45 - 55% |
| Primary Amine Selectivity | >98% | ~80% (Secondary amine byproducts) |
| Scalability | High (Validated up to 100g scale) | Moderate (Exothermic limitations) |
| Isotopic Integrity | >99 atom % 13C | >99 atom % 13C |
| Purification Complexity | Low (Acid-Base Extraction sufficient) | High (Requires column chromatography) |
Conclusion
For the synthesis of 4-Fluorobenzylamine-13C6, the cyanation-reduction pathway (Route A) provides the highest reliability, primary amine selectivity, and overall yield. By leveraging palladium-catalyzed cyanation and controlled hydride reduction with a Fieser workup, researchers can maximize the recovery of the expensive 13C6-labeled phenyl core. The resulting high-purity product is a structurally validated, essential reagent for advanced proteomic, pharmaceutical, and metabolic tracing applications.
References
- 4-Fluorobenzylamine-13C6 | SCBT - Santa Cruz Biotechnology, scbt.com,
- CAS No : 1189661-31-1| Chemical Name : 4-Fluorobenzylamine-13C6 | Pharmaffiliates, pharmaffili
- 1-Bromo-4-fluorobenzene-13C6 13C 99atom , 98 CP 1313734-60-9 - Sigma-Aldrich, sigmaaldrich.com,
- Fluorobenzene_13C6 | C6H5F | CID 76973692 - PubChem - NIH, nih.gov,
- Fluorobenzene (¹³C₆, 99%)
Sources
The Role of 4-Fluorobenzylamine-13C6 in Neurotransmitter Studies: A Technical Guide to Isotope Dilution and Mass Spectrometry Applications
Target Audience: Analytical Chemists, Neuroscientists, and Pharmacokinetic Researchers Document Type: Technical Whitepaper
Executive Summary
The precise quantification of polar neurotransmitters (e.g., GABA, Glutamate, trace amines) in complex biological matrices remains a formidable analytical challenge due to severe ion suppression and poor retention on standard reversed-phase liquid chromatography (RP-LC) columns. 4-Fluorobenzylamine-13C6 (4-FBA-13C6) has emerged as a dual-purpose solution: it acts as a highly efficient Stable Isotope-Labeled (SIL) derivatization reagent for mass spectrometry, and serves as a critical isotopic building block for tracing the pharmacokinetics of central nervous system (CNS) therapeutics. This whitepaper details the mechanistic advantages, self-validating protocols, and quantitative metrics of utilizing 4-FBA-13C6 in advanced neurochemical studies.
The Analytical Bottleneck & The Isotopic Solution
In liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), endogenous neurotransmitters often elute near the solvent front on C18 columns, exposing them to extreme matrix effects from salts and proteins[1](). While chemical derivatization improves retention, the choice of internal standard (IS) dictates quantitative reliability.
Historically, deuterium-labeled (d4 or d5) standards were used. However, deuterium alters the physicochemical properties of the molecule, leading to the chromatographic isotope effect —a phenomenon where the deuterated IS elutes slightly earlier than the protium analyte. This temporal shift means the analyte and IS experience different matrix suppression landscapes, destroying the causality of the internal standard correction.
4-Fluorobenzylamine-13C6 circumvents this entirely. Because the isotopic mass shift (+6.02 Da) is achieved via carbon-13 integration within the aromatic ring, the molecular volume and lipophilicity remain identical to the unlabeled compound. This guarantees perfect co-elution, ensuring the IS and analyte are ionized under identical matrix conditions. Furthermore, the fluorine atom provides a strong electronegative pull that stabilizes product ions during collision-induced dissociation (CID), yielding highly abundant fragments for Multiple Reaction Monitoring (MRM)[2]().
Table 1: Physicochemical & MS Properties of 4-FBA Variants
| Property | 4-Fluorobenzylamine (Light) | 4-Fluorobenzylamine-13C6 (Heavy) | Analytical Advantage |
| Molecular Formula | C7H8FN | 13C6CH8FN | +6 Da shift prevents isotopic cross-talk. |
| Exact Mass | 125.064 Da | 131.084 Da | High-resolution MS differentiation[3](). |
| Primary MS/MS Product Ion | m/z 109.1 ([C7H6F]+) | m/z 115.1 ([13C6CH6F]+) | Exceptional signal-to-noise ratio in ESI+. |
| LogP (Hydrophobicity) | 1.1 | 1.1 | Shifts polar analytes into the optimal C18 gradient window. |
Application I: Isotopic Derivatization for Absolute Quantification
To quantify carboxylic acid-containing neurotransmitters (like GABA and Glutamate), 4-FBA-13C6 is covalently attached to the analyte via EDC/NHS coupling.
Fig 1. LC-MS/MS workflow for absolute neurotransmitter quantification via 4-FBA-13C6 tagging.
Protocol: Self-Validating EDC/NHS Derivatization of CSF
Causality Focus: This protocol is designed to prevent the hydrolysis of reactive intermediates while ensuring absolute isotopic purity validation.
Step 1: Matrix Cleanup Mix 50 µL of cerebrospinal fluid (CSF) with 150 µL of ice-cold acetonitrile. Centrifuge at 14,000 × g for 10 mins. Causality: Cold solvent precipitation removes large proteins that cause column clogging and ion suppression, while the low temperature arrests the enzymatic degradation of labile neurotransmitters.
Step 2: Carboxyl Activation Transfer 100 µL of supernatant to a vial. Add 20 µL of 100 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 20 µL of 100 mM NHS (N-hydroxysuccinimide) buffered in MES (pH 5.5). Incubate for 15 mins at room temperature. Causality: EDC activates the carboxyl group to form an unstable O-acylisourea. NHS immediately traps this to form a stable, amine-reactive NHS-ester, preventing hydrolysis back to the free acid.
Step 3: Isotopic Tagging Add 20 µL of 50 mM 4-FBA-13C6 (dissolved in borate buffer, pH 8.5) and incubate for 30 mins at 40°C. Quench with 10 µL of 5% formic acid. Causality: The pH shift to 8.5 deprotonates the primary amine of 4-FBA-13C6, making it a potent nucleophile that attacks the NHS-ester, forming a stable amide bond.
Step 4: Self-Validation (Cross-Talk Assessment) Critical Step: Before running samples, inject a blank matrix spiked only with the heavy 13C6-derivatized standard. If the light MRM channel exhibits a signal >0.5% of the heavy channel, isotopic impurity is present, and the calibration curve must be mathematically corrected.
Table 2: Multiplexed MRM Quantitative Data for Derivatized Neurotransmitters
| Analyte | Light Precursor [M+H]+ | Heavy Precursor (13C6) | Quantifier Ion (Light / Heavy) | LOD (fmol on-column) |
| GABA | 211.2 | 217.2 | 109.1 / 115.1 | 0.5 |
| Glutamate | 255.2 | 261.2 | 109.1 / 115.1 | 0.8 |
| Glycine | 183.1 | 189.1 | 109.1 / 115.1 | 1.2 |
Application II: Pharmacokinetic Tracing of CNS Therapeutics
Beyond derivatization, 4-Fluorobenzylamine is a foundational pharmacophore in several neuroactive drugs, including allosteric modulators of glutamate transporters[4]() and 5-HT2A inverse agonists like Pimavanserin[5]().
During drug development, tracking the blood-brain barrier (BBB) penetrance and receptor occupancy of these drugs requires highly sensitive isotopic tracers. By utilizing 4-FBA-13C6 as the starting material via Borch reductive amination[6](), researchers synthesize SIL-therapeutics (e.g., Pimavanserin-13C6). Because the 13C atoms are locked within the aromatic ring, they are immune to metabolic scrambling or CYP450-mediated cleavage, providing an absolute, non-radioactive tracer for in vivo microdialysis.
Fig 2. Pharmacodynamic tracing of 4-FBA-13C6 derived modulators at the 5-HT2A receptor.
Conclusion
The integration of 4-Fluorobenzylamine-13C6 into neuroanalytical workflows represents a paradigm shift in how we quantify the brain's chemical signaling. By eliminating the chromatographic isotope effects associated with deuterium and providing a highly stable, electronegative moiety for MS/MS fragmentation, 4-FBA-13C6 ensures that the data driving modern neuropharmacology is both highly sensitive and causally robust.
References
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine.
- Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
- ResearchGate (2025). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants.
- ACS Publications (2024). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators.
- MDPI (2022). The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding.
- Google Patents (2008). WO2008141057A1 - Deuterated pimavanserin 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methyl-piperidin-4-yl)-urea.
Sources
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2008141057A1 - Deuterated pimavanserin 1- (4-flu0r0benzyl) -3- (4-isobutoxybenzyl) -1- ( l-methyl-piperidin-4-yl) -urea - Google Patents [patents.google.com]
- 6. The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding, but Maintains Antidepressant- and Anxiolytic-like Properties in Mice | MDPI [mdpi.com]
Methodological & Application
Protocol for quantitative analysis with 4-Fluorobenzylamine-13C6
Application Note: High-Precision LC-MS/MS Quantitative Analysis Using 4-Fluorobenzylamine-13C6 as a Stable Isotope Internal Standard
Executive Overview
The accurate quantification of 4-fluorobenzylamine (4-FBA) is critical in both pharmaceutical impurity profiling[1] and pharmacokinetic metabolism studies[2]. As a highly polar, basic primary amine, 4-FBA presents unique chromatographic and mass spectrometric challenges, including susceptibility to matrix effects and ion suppression. This protocol details a robust, self-validating LC-MS/MS methodology utilizing 4-Fluorobenzylamine-13C6 as a stable isotope-labeled internal standard (SIL-IS) to achieve absolute quantitative accuracy in complex biological matrices.
Mechanistic Rationale: The 13C6 Advantage
While deuterium-labeled standards (e.g., p-Fluorobenzylamine-d4) are frequently employed in quantitative assays[3], they can exhibit slight chromatographic retention time shifts due to the "isotope effect." This phenomenon occurs because the weaker carbon-deuterium bond alters the molecule's interaction with the stationary phase, leading to differential matrix suppression between the analyte and the internal standard.
By utilizing 4-Fluorobenzylamine-13C6 (CAS: 1189661-31-1, Molecular Weight: 131.10)[4][5], the isotopic label is integrated directly into the aromatic carbon skeleton. This structural choice provides two critical analytical advantages:
-
Perfect Co-elution: The 13C6-labeled IS elutes at the exact millisecond as the unlabeled 4-FBA, ensuring both molecules experience identical ionization conditions in the ESI source, effectively canceling out matrix effects.
-
Zero Cross-Talk: The +6 Da mass shift provides absolute baseline resolution in the quadrupole, eliminating the risk of isotopic overlap from the natural 13C abundance of the target analyte.
Metabolic Context & Clinical Relevance
4-FBA is a primary degradation product and toxicological metabolite of several drug classes. For example, the analgesic flupirtine and its analogues undergo liver esterase-mediated cleavage under normoxic conditions to release 4-FBA, which is subsequently oxidized to 4-fluorohippuric acid[2]. Tracking this cleavage is essential for evaluating the hepatotoxicity profiles of novel drug candidates.
Esterase-mediated metabolic cleavage of flupirtine analogues to 4-fluorobenzylamine.
Self-Validating LC-MS/MS Protocol
A quantitative protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system. Every analytical batch must contain specific control samples to proactively rule out false positives, carryover, and isotopic interference.
Materials and Reagents
-
Analyte: 4-Fluorobenzylamine (Reference Standard)
-
Internal Standard: 4-Fluorobenzylamine-13C6[4]
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid.
Sample Preparation Workflow
To disrupt protein-analyte binding and ensure quantitative recovery, cold organic precipitation is utilized.
Step-by-step sample preparation and LC-MS/MS analytical workflow.
Step-by-Step Methodology:
-
Aliquot: Transfer 50 µL of plasma (or in vitro microsomal assay matrix) into a 1.5 mL low-bind Eppendorf tube.
-
IS Spiking: Add 10 µL of 4-Fluorobenzylamine-13C6 working solution (10 ng/mL in 50% ACN). Causality: Spiking before extraction ensures the IS accounts for any volumetric losses or degradation during the precipitation step.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid. Causality: Cold ACN instantly denatures matrix proteins. The acidic environment ensures the primary amine of 4-FBA remains fully protonated, preventing it from co-precipitating with acidic protein residues and maximizing recovery.
-
Agitation & Centrifugation: Vortex rigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer & Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Causality: Diluting the high-organic extract with water matches the initial mobile phase conditions, preventing peak distortion (the "solvent effect") during injection.
Chromatographic and Mass Spectrometric Conditions
-
Column: Biphenyl phase (50 mm × 2.1 mm, 1.7 µm). Causality: A biphenyl stationary phase is highly recommended over standard C18 to enhance the retention of the polar aromatic amine via pi-pi interactions.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
Quantitative Data & Validation Parameters
Table 1: Optimized MRM Transitions and Collision Parameters
| Compound | Precursor Ion[M+H]+ (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (eV) |
|---|---|---|---|---|---|
| 4-Fluorobenzylamine | 126.1 | 109.1* | 50 | 40 | 15 |
| 4-Fluorobenzylamine-13C6 | 132.1 | 115.1* | 50 | 40 | 15 |
*The product ion corresponds to the loss of ammonia (-17 Da), a highly characteristic and stable fragmentation pathway for primary benzylamines in collision-induced dissociation (CID).
Table 2: Self-Validating System Acceptance Criteria
| Validation Sample | Composition | Purpose & Causality | Acceptance Criteria |
|---|---|---|---|
| Double Blank | Matrix only (No IS, No Analyte) | Checks for endogenous matrix interference and autosampler carryover. | Analyte & IS signals < 20% of LLOQ. |
| Zero Standard | Matrix + IS only | Verifies the isotopic purity of the 13C6 standard. Unlabeled impurities in the IS will cause false positives. | Analyte signal < 20% of LLOQ. |
| LLOQ QC | Matrix + IS + Analyte (at LLOQ) | Confirms the lower limit of reliable quantification. | Accuracy within ±20%; Signal-to-Noise > 10. |
| High QC | Matrix + IS + Analyte (80% ULOQ) | Validates detector linearity and prevents saturation masking at high concentrations. | Accuracy within ±15%; Precision (CV) < 15%. |
References
-
[3] p-Fluorobenzylamine-d4 (4-Fluorobenzylamine-d4) | Stable Isotope. MedChemExpress. Available at:
-
[4] Miscellaneous-impurities | Pharmaffiliates. Pharmaffiliates. Available at:
-
[5] 4-Fluorobenzylamine-13C6 | SCBT - Santa Cruz Biotechnology. SCBT. Available at:
-
[1] Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy. PubMed. Available at:
-
[2] Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity. ResearchGate. Available at:
Sources
- 1. Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
Application Note: 4-Fluorobenzylamine-¹³C₆ for Stable Isotope-Coded Derivatization in LC-MS/MS Proteomics
Executive Summary & Mechanistic Rationale
In mass spectrometry-based proteomics and metabolomics, the detection of carboxylic acid-containing analytes (e.g., C-terminal peptides, acidic amino acids, and free fatty acids) is fundamentally hindered by their poor proton affinity and low ionization efficiency in positive electrospray ionization (ESI+) mode.
To overcome this limitation, Stable Isotope-Coded Derivatization (ICD) utilizing 4-Fluorobenzylamine (4-FBA) and its heavy isotopologue, 4-Fluorobenzylamine-¹³C₆, provides a robust chemical tagging strategy . This methodology transforms analytically challenging acidic groups into highly responsive MS targets through three mechanistic advantages:
-
Ionization and Chromatographic Enhancement : The primary amine of 4-FBA acts as a nucleophile, reacting with carboxyl groups to form a stable amide bond. The highly electronegative fluorine atom and the aromatic ring drastically increase the hydrophobicity of the analyte. This shifts the elution time on reversed-phase C18 columns away from the hydrophilic solvent front, effectively bypassing the zone of highest ion suppression caused by endogenous salts .
-
Isotopic Fidelity (¹³C vs. ²H) : A critical advantage of using the ¹³C₆ variant over deuterium-labeled reagents is the elimination of the "chromatographic isotope effect." Deuterated compounds often elute slightly earlier than their unlabeled counterparts due to weaker dispersive interactions with the stationary phase. The ¹³C₆ label ensures perfect co-elution of the Light and Heavy pairs, enabling accurate integration of MS1 peaks for relative quantification.
-
Diagnostic Fragmentation : During Collision-Induced Dissociation (CID), the 4-FBA derivative yields a highly stable fluorobenzyl cation. This serves as a diagnostic reporter ion, which can be utilized in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays for high-throughput screening .
Figure 1: Stable Isotope-Coded Derivatization (ICD) workflow using 4-FBA for relative quantification.
Experimental Protocol: Carboxylic Acid Derivatization
This protocol details the EDC/NHS-mediated coupling of 4-FBA to carboxylic acids. The procedure relies on precise pH control to manage the reactivity of the intermediate states.
Materials Required
-
Derivatization Reagents : 4-Fluorobenzylamine (Light) and 4-Fluorobenzylamine-¹³C₆ (Heavy)
-
Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS)
-
Activation Buffer : 50 mM MES buffer (pH 5.5)
-
Reaction Buffer : 100 mM Phosphate buffer (pH 7.5)
-
Quenching Agent : 1 M Hydroxylamine
Step-by-Step Methodology
-
Sample Preparation : Dissolve the lyophilized peptide or metabolite mixture in 50 µL of Activation Buffer (pH 5.5).
-
Causality: A slightly acidic pH is required for optimal EDC activation. It protonates the carbodiimide, making the central carbon highly susceptible to nucleophilic attack by the target carboxylate.
-
-
Activation : Add 10 µL of freshly prepared EDC (100 mM) and 10 µL of NHS (100 mM). Incubate at room temperature for 30 minutes in the dark.
-
Causality: EDC forms an unstable O-acylisourea intermediate. NHS rapidly converts this into a semi-stable NHS-ester, preventing rapid hydrolysis and unwanted side reactions (such as N-acylurea formation) before the amine is introduced.
-
-
Amidation (Isotopic Labeling) : Adjust the pH to 7.5 using the Reaction Buffer. Split the sample if performing relative quantification. To Sample A, add 20 µL of 4-FBA-¹²C₆ (200 mM). To Sample B, add 20 µL of 4-FBA-¹³C₆ (200 mM). Incubate for 2 hours at 37°C.
-
Causality: The pH shift to 7.5 deprotonates the primary amine of 4-FBA (pKa ~9.0), increasing its nucleophilicity for efficient attack on the NHS-ester to form the final amide bond.
-
-
Quenching : Add 5 µL of 1 M Hydroxylamine and incubate for 15 minutes to quench unreacted NHS-esters, preventing cross-reactivity during sample pooling.
-
Pooling and Cleanup : Mix the Light and Heavy labeled samples in a 1:1 volumetric ratio. Desalt the pooled mixture using C18 Spin Columns (e.g., ZipTip) to remove excess reagents, EDC byproducts (urea), and buffer salts prior to LC-MS/MS analysis.
Self-Validating System Checkpoint
Before processing precious biological samples, validate the reagent integrity. Derivatize a synthetic standard (e.g., Glu-1-Fibrinopeptide B) and analyze the product via direct infusion ESI-MS. A successful reaction is confirmed by the complete disappearance of the native peptide precursor and the emergence of the exact mass shifts (+107.05 Da for Light; +113.07 Da for Heavy). If the native peptide persists, the EDC/NHS reagents have likely hydrolyzed due to ambient moisture and must be prepared fresh.
Data Interpretation & MS/MS Fragmentation
When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the amide bond formed by the 4-FBA derivative undergoes specific cleavage. The most prominent feature is the generation of a highly stable fluorobenzyl cation . Because the ¹³C₆ label is located directly on the aromatic ring of the heavy reagent, the mass of this reporter ion shifts accordingly, providing a clean, low-mass diagnostic signal for targeted proteomics.
Figure 2: Chemical derivatization of carboxylic acids and subsequent MS/MS fragmentation pathway.
Quantitative Data Summary
The table below summarizes the exact monoisotopic masses, expected mass shifts upon derivatization (accounting for the loss of H₂O during amidation), and the specific reporter ions generated during MS/MS fragmentation.
| Reagent | Isotope Type | Molecular Formula | Monoisotopic Mass | Mass Shift (Δm) | Reporter Ion (m/z) |
| 4-FBA-¹²C₆ | Light | C₇H₈FN | 125.0641 Da | +107.0535 Da | 109.04 |
| 4-FBA-¹³C₆ | Heavy | ¹³C₆CH₈FN | 131.0843 Da | +113.0737 Da | 115.06 |
Note: The mass difference between a Light-labeled and Heavy-labeled analyte is exactly +6.0202 Da per derivatized carboxylic acid group.
References
-
He, Y.-L., Luo, Y.-B., Chen, H., & Hu, Q.-Y. (2017). "Stable isotope coded derivatization (ICD) combining with liquid chromatography–tandem mass spectrometry." Chinese Journal of Analytical Chemistry. Source: ResearchGate. URL:[Link]
-
Santa, T. (2010). "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 25(1), 139-145. Source: Science.gov. URL: [Link]
-
Keceli, G., et al. (2022). "Modifications of the Triaminoaryl Metabophore Aimed at Avoiding Quinone Diimine Formation: Proteomics and Mass Spectrometry Methodology." ACS Omega. Source: ACS Publications. URL: [Link]
The Strategic Utility of 4-Fluorobenzylamine-¹³C₆ in the Synthesis of Isotopically Labeled Compounds: Applications and Protocols
Abstract
Isotopically labeled compounds are indispensable tools in modern scientific research, particularly within drug discovery and development. They provide a means to trace, quantify, and characterize metabolic pathways, reaction mechanisms, and ligand-receptor interactions with high precision. This application note presents a detailed technical guide on the use of 4-Fluorobenzylamine-¹³C₆ as a versatile building block for the synthesis of complex labeled molecules. We will explore its applications, provide field-proven, step-by-step protocols for key chemical transformations, and discuss the analytical methods for the characterization of the resulting labeled products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling in their work.
Introduction: The Power of the Isotopic Label
In the intricate landscape of drug metabolism and pharmacokinetic (DMPK) studies, understanding the fate of a drug candidate is paramount. Stable isotope labeling, particularly with ¹³C, offers a non-radioactive method to "tag" a molecule, allowing for its unambiguous detection and quantification in complex biological matrices.[] The ¹³C₆-labeled benzene ring in 4-Fluorobenzylamine-¹³C₆ provides a stable, heavy signature that can be readily identified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This building block is particularly valuable due to the prevalence of the benzylamine and fluorobenzyl moieties in a wide range of biologically active compounds.[3] The fluorine atom can also serve as a useful probe for ¹⁹F NMR studies and can influence the physicochemical properties of the final compound, such as metabolic stability and binding affinity.
The use of ¹³C₆-labeled compounds as internal standards in quantitative mass spectrometry is a well-established technique to improve the accuracy and precision of analytical measurements.[4][5] These standards co-elute with the unlabeled analyte and experience similar matrix effects, allowing for reliable quantification.[6]
Physicochemical Properties and Supplier Information
A thorough understanding of the starting material's properties is critical for successful synthesis.
| Property | Value | Source |
| Chemical Name | 4-Fluorobenzylamine-¹³C₆ | [7] |
| Synonyms | 4-Fluorobenzenemethanamine-¹³C₆, (4-Fluorophenyl)methanamine-¹³C₆ | [7] |
| CAS Number | 1189661-31-1 | [7] |
| Molecular Formula | ¹³C₆C₁H₈FN | [8] |
| Molecular Weight | 131.10 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~183 °C (unlabeled) | [9] |
| Density | ~1.095 g/mL at 25 °C (unlabeled) | [9] |
| Solubility | Soluble in water and common organic solvents | [9] |
| Storage | 2-8°C Refrigerator | [7] |
Table 1: Physicochemical Properties of 4-Fluorobenzylamine-¹³C₆
Several commercial suppliers offer 4-Fluorobenzylamine-¹³C₆. Researchers should always request a certificate of analysis to verify the isotopic and chemical purity.
| Supplier | Purity Specification |
| Pharmaffiliates | Inquire for details |
| Santa Cruz Biotechnology | For research use only, refer to CoA |
| Manchester Organics | ≥ 96% |
| ChemicalBook (various) | Purity and packaging vary by supplier |
Table 2: Commercial Suppliers of 4-Fluorobenzylamine-¹³C₆
Core Synthetic Applications and Protocols
4-Fluorobenzylamine-¹³C₆, as a primary amine, is a versatile building block for a variety of chemical transformations. The most common and impactful applications involve the formation of amide bonds and the construction of secondary and tertiary amines through reductive amination and N-alkylation.
Amide Bond Formation: Crafting Labeled Amides
Amide bonds are a cornerstone of medicinal chemistry. The coupling of 4-Fluorobenzylamine-¹³C₆ with carboxylic acids provides a direct route to a vast array of labeled amides, including drug candidates and their metabolites.
Causality of Experimental Choices: The selection of a coupling reagent is critical and depends on the steric and electronic properties of the carboxylic acid. For simple, unhindered acids, carbodiimide reagents like EDC in the presence of an additive like HOBt are often sufficient.[10] For more challenging couplings, such as those involving sterically hindered acids or electron-deficient anilines, more potent uronium-based reagents like HATU are employed to achieve high yields and minimize side reactions.[11] The base, typically a non-nucleophilic amine like DIPEA, is crucial for neutralizing the acid formed during the reaction and facilitating the coupling process.
Caption: General workflow for amide bond formation.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is suitable for routine amide bond formation with a variety of carboxylic acids.[10]
Materials:
-
4-Fluorobenzylamine-¹³C₆ (1.0 eq)
-
Carboxylic acid (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aq), saturated NaHCO₃ (aq), brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Add 4-Fluorobenzylamine-¹³C₆ (1.0 eq) to the solution, followed by DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ¹³C₆-labeled amide.
Reductive Amination: Accessing Labeled Secondary and Tertiary Amines
Reductive amination is a powerful and versatile method for the synthesis of amines.[12] The reaction of 4-Fluorobenzylamine-¹³C₆ with an aldehyde or ketone in the presence of a reducing agent provides access to a wide range of ¹³C₆-labeled secondary amines.
Causality of Experimental Choices: The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation as it does not readily reduce the starting carbonyl compound.[13] The reaction proceeds through the in situ formation of an iminium ion, which is then reduced by STAB. Acetic acid is often used as a catalyst to facilitate imine formation.
Sources
- 2. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. scbt.com [scbt.com]
- 9. 4-Fluorobenzylamine | 140-75-0 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. organicreactions.org [organicreactions.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Advanced Isotope Dilution Mass Spectrometry (IDMS) using 4-Fluorobenzylamine-¹³C₆
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Metabolomics, Pharmacokinetics, and Biomarker Quantification
Introduction to Isotope-Coded Derivatization
The accurate quantification of low-molecular-weight carboxylic acids—such as short-chain fatty acids (SCFAs), bile acids, and acidic drug metabolites—presents a significant analytical challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS). These molecules often exhibit poor ionization efficiency in electrospray ionization (ESI) and inadequate retention on reversed-phase liquid chromatography (RPLC) columns.
To overcome these limitations, chemical derivatization using 4-Fluorobenzylamine (4-FBA) has emerged as a highly effective strategy. To elevate this approach to the gold standard of absolute quantification, Isotope Dilution Mass Spectrometry (IDMS) is employed using its stable isotope-labeled counterpart, 4-Fluorobenzylamine-¹³C₆ (4-FBA-¹³C₆) , which is commercially available for advanced mass spectrometry research[1][2]. This technique, known as Stable Isotope-Coded Derivatization (ICD), allows researchers to generate perfect internal standards for any carboxylic acid, effectively neutralizing matrix effects and ion suppression[3][4].
Mechanistic Insights: The Causality Behind the Chemistry
A robust analytical method is built on deliberate chemical choices. The use of 4-FBA and its ¹³C₆ isotopologue is driven by three fundamental mechanistic advantages:
-
Enhanced ESI Efficiency and RPLC Retention: The derivatization of a carboxylic acid with 4-FBA via carbodiimide coupling (EDC/NHS) converts the acidic moiety into an amide. The introduced fluorophenyl group significantly increases the molecule's hydrophobicity, shifting its elution to a higher organic mobile phase composition where droplet desolvation in the ESI source is highly efficient. Furthermore, the amide nitrogen acts as a protonatable site, drastically increasing [M+H]⁺ signal intensity in positive-ion mode[5].
-
Elimination of Isotopic Overlap: The ¹³C₆ label on the aromatic ring provides a precise mass shift of +6.0201 Da. A mass difference of at least 3 to 4 Da is analytically required to prevent the natural ¹³C isotopic envelope of the unlabeled analyte from contributing to the internal standard's signal, ensuring a wide dynamic range and accurate lower limits of quantification (LLOQ)[6].
-
Avoidance of the Deuterium Isotope Effect: Unlike deuterium (²H) labels, which can alter the polarizability of a molecule and cause slight chromatographic retention time shifts (resulting in the internal standard and analyte eluting at different times and experiencing different matrix suppression), ¹³C₆-labeled derivatives perfectly co-elute with their ¹²C counterparts. This guarantees that both species experience identical ionization conditions[6].
Workflow Visualization
The following diagram illustrates the parallel derivatization workflow that defines the ICD-IDMS methodology.
Workflow of Isotope-Coded Derivatization using 4-FBA and 4-FBA-¹³C₆ for LC-MS/MS.
Experimental Protocol: Self-Validating IDMS System
To ensure strict scientific integrity, this protocol is designed as a self-validating system. It incorporates mandatory Quality Control (QC) steps, matrix-matched calibration, and blank assessments to guarantee data trustworthiness.
Reagents and Materials Preparation
-
Coupling Reagents: Prepare fresh solutions of EDC·HCl (200 mM) and NHS (200 mM) in LC-MS grade water.
-
Derivatization Reagents: Prepare 4-FBA (Unlabeled) at 100 mM in acetonitrile. Prepare 4-FBA-¹³C₆ at 100 mM in acetonitrile.
-
Quenching Solution: 5% Formic acid in water.
Generation of the Stable Isotope-Labeled Internal Standard (SIL-IS) Pool
This step creates the universal internal standard mixture used for all subsequent sample analyses.
-
Aliquot 50 µL of a master reference standard mix (containing all target carboxylic acids at high concentrations) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of EDC solution and 20 µL of NHS solution. Vortex briefly.
-
Add 50 µL of the 4-FBA-¹³C₆ reagent.
-
Incubate the mixture at 40°C for 60 minutes in a thermoshaker (800 rpm).
-
Quench the reaction by adding 10 µL of the quenching solution. Dilute this SIL-IS pool 1:100 in 50% acetonitrile for routine spiking.
Biological Sample Derivatization
-
Extraction: To 50 µL of biological matrix (e.g., plasma), add 150 µL of cold acetonitrile to precipitate proteins. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 50 µL of the supernatant to a new tube.
-
Derivatization: Add 20 µL EDC, 20 µL NHS, and 50 µL of unlabeled 4-FBA .
-
Incubate at 40°C for 60 minutes.
-
Quench with 10 µL of quenching solution.
System Validation and LC-MS/MS Preparation
-
Mixing: Combine 50 µL of the ¹²C-derivatized sample with 10 µL of the diluted ¹³C₆-derivatized SIL-IS pool.
-
Self-Validation Array: Ensure your analytical batch includes:
-
Double Blank: Matrix extract + no 4-FBA + no SIL-IS (checks for system noise).
-
Single Blank: Matrix extract + unlabeled 4-FBA + no SIL-IS (checks for native isotopic interference).
-
Zero Sample: Matrix extract + no 4-FBA + SIL-IS (checks for SIL-IS purity and ¹²C trace contamination).
-
Calibration Curve: 8-point serial dilution of standards derivatized with unlabeled 4-FBA, spiked with SIL-IS.
-
-
Injection: Inject 2 µL onto an RPLC column (e.g., C18, 1.7 µm, 2.1 × 100 mm) coupled to a triple quadrupole mass spectrometer operating in positive ESI Multiple Reaction Monitoring (MRM) mode.
Data Presentation and Quantitative Metrics
The fragmentation of 4-FBA derivatives typically yields a highly abundant product ion corresponding to the fluorobenzyl cation. For the ¹²C-reagent, this is m/z 109.1; for the ¹³C₆-reagent, this is m/z 115.1.
Table 1: Example MRM Transitions for SCFA-4-FBA Derivatives
| Analyte | Precursor Ion (¹²C) [M+H]⁺ | Product Ion (¹²C) | Precursor Ion (¹³C₆) [M+H]⁺ | Product Ion (¹³C₆) | Collision Energy (eV) |
| Acetic Acid | 168.1 | 109.1 | 174.1 | 115.1 | 15 |
| Propionic Acid | 182.1 | 109.1 | 188.1 | 115.1 | 15 |
| Butyric Acid | 196.1 | 109.1 | 202.1 | 115.1 | 18 |
| Valeric Acid | 210.1 | 109.1 | 216.1 | 115.1 | 18 |
Table 2: Expected Method Validation Parameters (Self-Validating System)
| Validation Parameter | Acceptance Criteria | Typical Performance with 4-FBA-¹³C₆ IDMS |
| Linearity (R²) | ≥ 0.990 | > 0.998 (over 3-4 orders of magnitude) |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 2.5% – 6.8% |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | ± 4.2% |
| Matrix Effect (IS-Normalized) | 85% – 115% | 98% – 102% (Perfect correction by ¹³C₆ IS) |
Conclusion
The application of 4-Fluorobenzylamine-¹³C₆ in Isotope Dilution Mass Spectrometry transforms the historically difficult quantification of carboxylic acids into a highly precise, robust, and reproducible workflow. By leveraging the principles of Isotope-Coded Derivatization, analytical scientists can bypass the need to purchase expensive, individually labeled standards for every single analyte in a targeted panel, instead utilizing a single, commercially available ¹³C₆-labeled reagent to generate a comprehensive suite of perfect internal standards.
References
-
Pharmaffiliates. "4-Fluorobenzylamine-13C6 Product Specification and Applications." Pharmaffiliates. Available at: [Link][7]
-
Science.gov / John Wiley & Sons. "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Science.gov. Available at: [Link][3]
-
Semantic Scholar. "Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria." Semantic Scholar. Available at:[Link][6]
-
ResearchGate. "Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants... Isotope Coded Derivatization." ResearchGate. Available at: [Link][4]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. liquid chromatography-electrospray-tandem mass: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. ionization esi ms: Topics by Science.gov [science.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Mastering Precision: A Guide to the Handling and Preparation of 4-Fluorobenzylamine-¹³C₆ Stock Solutions
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and storage of 4-Fluorobenzylamine-¹³C₆ stock solutions. As a stable isotope-labeled (SIL) internal standard, meticulous preparation of this reagent is paramount for ensuring the accuracy, precision, and reliability of quantitative analytical methods, particularly in mass spectrometry-based applications.
Introduction: The Critical Role of Stable Isotope-Labeled Internal Standards
In modern analytical science, particularly in regulated bioanalysis and drug development, the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis.[1] 4-Fluorobenzylamine-¹³C₆ serves as an ideal internal standard for the quantification of its unlabeled counterpart, 4-fluorobenzylamine, a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.[2] The incorporation of six ¹³C atoms into the benzene ring provides a distinct mass shift, allowing for its differentiation from the native analyte by mass spectrometry, while maintaining nearly identical physicochemical properties. This ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[3][4]
This application note will detail the necessary precautions, outline a step-by-step protocol for the preparation of a primary stock solution, and provide guidance on the preparation of working solutions and their proper storage to maintain long-term stability.
Compound Specifications and Properties
A thorough understanding of the compound's properties is fundamental to its correct handling and use.
| Property | Value | Source |
| Chemical Name | 4-Fluorobenzylamine-¹³C₆ | - |
| Molecular Formula | ¹³C₆H₈FN | [5] |
| Molecular Weight | 131.1 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | ~183 °C (unlabeled) | |
| Density | ~1.095 g/mL at 25 °C (unlabeled) | |
| Solubility | Soluble in water (unlabeled) | [6] |
Note: The physical properties listed are for the unlabeled 4-Fluorobenzylamine and are expected to be very similar for the ¹³C₆-labeled analogue.
Safety Precautions and Handling
As a benzylamine derivative, 4-Fluorobenzylamine-¹³C₆ requires careful handling to minimize exposure and ensure laboratory safety. The unlabeled form is classified as a corrosive substance that can cause severe skin burns and eye damage.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.
-
Body Protection: A laboratory coat should be worn at all times.
Handling Procedures:
-
All handling of the neat compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Keep the compound away from heat, sparks, and open flames.
Preparation of a Primary Stock Solution (1 mg/mL)
The following protocol describes the preparation of a 1 mg/mL primary stock solution of 4-Fluorobenzylamine-¹³C₆. This concentration is a common starting point for further dilutions.
Materials and Equipment
-
4-Fluorobenzylamine-¹³C₆ (as supplied)
-
High-purity solvent (e.g., Methanol, Acetonitrile, or DMSO, LC-MS grade)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, or 10 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined screw caps
Recommended Solvent Selection
While unlabeled 4-fluorobenzylamine is soluble in water, for long-term stability of an analytical standard, a high-purity organic solvent is recommended.[6] Methanol or acetonitrile are excellent first choices due to their compatibility with reversed-phase liquid chromatography and their volatility, which is advantageous for sample preparation. Dimethyl sulfoxide (DMSO) is another option for compounds that are difficult to dissolve, but it is less volatile and can sometimes interfere with mass spectrometry analysis. For this application, LC-MS grade methanol is the recommended solvent.
Step-by-Step Protocol
-
Equilibration: Allow the vial containing 4-Fluorobenzylamine-¹³C₆ to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 1.0 mg) using a calibrated analytical balance. To minimize static effects, use an anti-static weighing dish or weigh by difference.
-
Dissolution: Quantitatively transfer the weighed compound to a Class A volumetric flask of appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., ~0.5 mL of methanol for a 1 mL flask) to dissolve the compound completely. Gently swirl the flask to ensure full dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, add the solvent dropwise to the calibration mark of the volumetric flask. Use a pipette for the final addition to ensure accuracy.
-
Homogenization: Cap the flask and invert it at least 10-15 times to ensure the solution is homogeneous.
-
Transfer and Labeling: Transfer the prepared stock solution to a pre-labeled amber glass vial with a PTFE-lined screw cap. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.
Figure 1. Workflow for the preparation of a 1 mg/mL primary stock solution.
Preparation of Working Solutions
Working solutions are prepared by serially diluting the primary stock solution. The concentration of the final working internal standard solution should be optimized based on the specific analytical method and the expected concentration range of the analyte in the samples.[8] A common starting concentration for an internal standard in a biological sample is in the low ng/mL to mid ng/mL range.[9]
Serial Dilution Protocol (Example)
This example describes the preparation of a 1 µg/mL working solution from a 1 mg/mL primary stock solution.
-
Intermediate Dilution: Pipette 10 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask. Dilute to the mark with the same solvent used for the primary stock solution. This results in a 10 µg/mL intermediate solution.
-
Final Working Solution: Pipette 100 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask. Dilute to the mark with the appropriate solvent (often the mobile phase or a solvent compatible with the initial mobile phase conditions). This yields a 1 µg/mL working solution.
Note: Always use calibrated pipettes and high-purity solvents for all dilutions.
Storage and Stability
The long-term stability of stock and working solutions is crucial for maintaining the integrity of quantitative data over the course of a study.
-
Primary Stock Solution (1 mg/mL): Store at -20°C or lower in a tightly sealed amber glass vial to protect from light. Under these conditions, benzylamine solutions are generally stable, but periodic checks for degradation are recommended for long-term studies.[10][11]
-
Working Solutions: It is best practice to prepare fresh working solutions from the stock solution daily or weekly, depending on the stability of the compound at lower concentrations. Store working solutions at 2-8°C during use and for short-term storage.
Quality Control
To ensure the accuracy of the stock solution concentration, it is advisable to perform a quality control check.
-
Purity Verification: The purity of the neat material should be confirmed by reviewing the Certificate of Analysis provided by the supplier.
-
Concentration Verification: The concentration of the primary stock solution can be verified by preparing a second stock solution from a separate weighing and comparing the analytical response (e.g., peak area in an LC-MS analysis) of the two solutions. The responses should be within an acceptable tolerance (e.g., ±5%).
Conclusion
The proper handling and preparation of 4-Fluorobenzylamine-¹³C₆ stock solutions are fundamental to achieving reliable and reproducible quantitative results. By following the detailed protocols and safety guidelines outlined in this application note, researchers can ensure the integrity of their internal standard solutions, thereby enhancing the overall quality and confidence in their analytical data. Adherence to these principles of scientific integrity and best practices is essential for success in research and drug development.
References
- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Benchchem. (2025). Optimizing MC 1080-d4 Concentration for Internal Standard: A Technical Guide.
- CHEMDOR CHEMICALS. (2026, March 10). 4-Fluorobenzylamine Safety Data Sheet (SDS) | CAS: 140-75-0.
- Benchchem. (2025). Justifying Stable Isotope-Labeled Internal Standards in Regulatory Filings.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Fluorobenzylamine.
- Chem-Impex. (n.d.). 4-Fluorobenzylamine.
- Semantic Scholar. (2019). Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies.
- ACS Publications. (2017, March 2). Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies | Industrial & Engineering Chemistry Research.
- PMC. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- Chiron. (n.d.). Why do toxicologists need an internal standard?
- Santa Cruz Biotechnology. (n.d.). 4-Fluorobenzylamine-¹³C₆.
- PMC. (n.d.). Utilizing ¹³C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate.
- Benchchem. (n.d.). A Technical Guide to the Solubility of 4-Fluorobenzaldehyde-2,3,5,6-D4 in Organic Solvents.
- Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
- Clearsynth. (n.d.). 4-Fluorobenzylamine | CAS No. 140-75-0.
- Pharmaffiliates. (n.d.). CAS No : 1189661-31-1| Chemical Name : 4-Fluorobenzylamine-¹³C₆.
- Sigma-Aldrich. (n.d.). 4-Fluorobenzylamine 0.97 (4-Fluorophenyl)methanamine.
- SpectraBase. (n.d.). 4-Fluorobenzylamine N,N-bis-(3-bromobenzyl).
- Ottokemi. (n.d.). 4-Fluorobenzylamine, 97%, COA, Certificate of Analysis, 140-75-0, F 1573.
- ThermoFisher. (n.d.). 4-Fluorobenzylamine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals.
- PubChem. (n.d.). 4-Fluorobenzylamine.
- Manchester Organics. (n.d.). 4-Fluorobenzylamine | 140-75-0.
- Cambridge Isotope Laboratories. (n.d.). Using ¹³C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples.
- PMC. (n.d.). Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
Advanced Profiling of Proteolysis Targeting Chimeras (PROTACs): From Ternary Complex Kinetics to Endogenous Degradation Dynamics
An Application Note and Protocol Guide for Drug Development Professionals
Targeted Protein Degradation (TPD) represents a paradigm shift in the development of novel therapeutic agents. Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology to block an active site, PROTACs utilize an event-driven mechanism[1]. By acting as heterobifunctional bridge molecules, PROTACs recruit an E3 ubiquitin ligase to a protein of interest (POI), inducing proximity that leads to polyubiquitination and subsequent destruction by the 26S proteasome[1].
Because PROTACs act catalytically, optimizing these agents requires a fundamental departure from standard affinity-based drug discovery. A successful PROTAC must not only bind its targets but also form a stable, cooperative ternary complex that persists long enough to transfer ubiquitin[2]. This guide details the critical biophysical and cellular workflows required to evaluate novel PROTACs, focusing on the causality behind experimental choices to ensure robust, self-validating data.
Fig 1. Event-driven pharmacology of PROTACs via ternary complex formation and proteasomal degradation.
Part 1: Biophysical Characterization of the Ternary Complex via SPR
The Rationale: Why Surface Plasmon Resonance (SPR)?
While techniques like Isothermal Titration Calorimetry (ITC) provide thermodynamic data, they require prohibitive amounts of recombinant protein and lack kinetic resolution[3]. Fluorescence-based assays (TR-FRET, FP) require bulky labeling that can artificially alter the binding interface of the ternary complex[4].
SPR is the gold standard for PROTAC biophysics because it offers label-free, real-time measurement of association ( kon ) and dissociation ( koff ) rates[3]. The dissociative half-life ( t1/2 ) of the ternary complex is often the most predictive biophysical parameter for cellular degradation efficacy[2]. Furthermore, SPR allows for the calculation of the Cooperativity Factor ( α ) , which defines whether the presence of the E3 ligase enhances ( α>1 ) or hinders ( α<1 ) the PROTAC's binding to the target protein[2].
Protocol: SPR Ternary Complex Direct Binding Assay
This protocol establishes a self-validating system by utilizing solvent correction and reference flow cell subtraction to isolate true binding kinetics from bulk refractive index shifts.
1. Surface Preparation & Ligand Immobilization
-
Equilibrate a CM5 sensor chip in running buffer (e.g., HBS-EP+ with 1% DMSO)[5].
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes[5].
-
Inject the E3 ligase (e.g., VHL or CRBN) at 10–50 µg/mL in 10 mM Sodium Acetate (pH 4.5) to achieve an immobilization level of 1000–3000 Resonance Units (RU)[5]. Causality note: Immobilizing the E3 ligase rather than the POI allows for the rapid screening of multiple PROTAC/POI combinations without regenerating new chips[2].
-
Deactivate remaining active esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes[5].
2. Analyte Preparation & Injection
-
Binary Interaction: Prepare a dilution series of the PROTAC alone (0.1x to 10x expected KD ) in running buffer containing 1% DMSO[5].
-
Ternary Interaction: Pre-incubate a saturating concentration of the POI (e.g., 25 µM) with the PROTAC dilution series in running buffer[2].
-
Inject analytes over both the E3-immobilized flow cell and a blank reference flow cell for 120 seconds (association), followed by a 300-second buffer flow (dissociation)[5].
3. Data Validation & Analysis
-
Perform double-referencing: subtract the reference flow cell signal, then subtract the signal from a blank buffer injection.
-
Apply a DMSO solvent correction curve to account for bulk refractive index mismatches between samples and running buffer[2].
-
Fit the kinetic data to a 1:1 Langmuir binding model to extract KD , kon , and koff for both binary and ternary states.
Table 1: Representative SPR Kinetic Parameters for PROTAC Cooperativity
| Complex State | kon ( M−1s−1 ) | koff ( s−1 ) | Affinity ( KD ) | Cooperativity ( α ) | Complex t1/2 |
| Binary (PROTAC + E3) | 4.5×104 | 1.2×10−2 | 266 nM | N/A | 57 sec |
| Ternary (POI + PROTAC + E3) | 8.2×105 | 1.5×10−3 | 1.8 nM | ~147 (Positive) | 462 sec |
Data Interpretation: A highly positive cooperativity ( α=147 ) and a significantly prolonged ternary half-life ( t1/2 ) confirm that the PROTAC induces favorable protein-protein interactions (PPIs) between the POI and the E3 ligase, predicting strong cellular degradation[2].
Part 2: Live-Cell Endogenous Degradation Kinetics
The Rationale: Why CRISPR HiBiT Knock-In?
Historically, target degradation was measured via Western blot (low throughput, semi-quantitative) or by overexpressing tagged proteins via CMV promoters. Overexpression artificially alters the stoichiometric ratio between the POI, the PROTAC, and the endogenous E3 ligase machinery, often masking the true degradation maximum ( Dmax ) and the half-maximal degradation concentration ( DC50 )[6].
To solve this, researchers utilize CRISPR/Cas9 to knock-in a tiny 11-amino-acid HiBiT tag at the endogenous locus of the POI[7]. The HiBiT tag binds with high affinity to a complementary LgBiT protein. When engaged, they form a functional, bright NanoLuc luciferase[7]. This allows for the ultrasensitive, real-time kinetic monitoring of endogenous protein levels in living cells without disrupting natural physiological regulation[6].
Fig 2. Workflow for real-time monitoring of endogenous target degradation using HiBiT knock-in cells.
Protocol: Live-Cell Kinetic Degradation Assay
This protocol ensures self-validation by multiplexing with a cell viability assay. This guarantees that the observed loss of luminescence is due to targeted proteasomal degradation, not compound toxicity.
1. Cell Preparation and Equilibration
-
Harvest CRISPR-edited HiBiT-POI knock-in cells (stably expressing LgBiT) and resuspend in Assay Medium (90% CO2-independent medium, 10% FBS)[8].
-
Plate cells at a density of 2×105 cells/mL (100 µL per well for a 96-well plate) and incubate overnight at 37°C[8].
-
Add Nano-Glo® Endurazine™ Live Cell Substrate (diluted 1:100 in assay medium) to each well. Incubate for 2.5 hours at 37°C to allow the substrate to enter the cells and equilibrate the baseline luminescence signal[8].
2. PROTAC Treatment and Kinetic Monitoring
-
Prepare a 10X serial dilution of the test PROTAC (e.g., starting at 10 µM for a 1 µM final top concentration)[8].
-
Add the PROTAC dilutions to the equilibrated cells. Include a DMSO-only vehicle control well.
-
Immediately place the plate in a luminometer pre-equilibrated to 37°C. Collect kinetic luminescence measurements every 10–15 minutes for 12 to 24 hours[8].
3. Self-Validation & Parameter Calculation
-
Viability Check: At the end of the kinetic read, add CellTiter-Glo® 2.0 Reagent to a parallel replicate plate to confirm that cell health remains >95% across all PROTAC concentrations[8].
-
Data Normalization: Normalize the luminescence of PROTAC-treated wells to the DMSO control at each time point to calculate the "Fractional RLU"[9].
-
Extracting Metrics: Plot the Fractional RLU against the log of the PROTAC concentration. Fit the curve to a four-parameter non-linear regression to determine the DC50 (concentration at which 50% of maximum degradation is achieved) and Dmax (the maximum depth of degradation)[7].
Table 2: Benchmarking Cellular Efficacy of Validated PROTACs
| Target Protein | PROTAC Compound | E3 Ligase Recruited | Cellular DC50 | Degradation Maximum ( Dmax ) |
| BRD4 | MZ1 | VHL | ~2 nM | > 95% |
| BRD4 | dBET1 | CRBN | ~15 nM | > 90% |
| BCL-XL | PROTAC 171 | VHL | 63 nM | 90.8%[] |
| SHP2 | PROTAC 191 | CRBN | 6.02 nM | > 85%[] |
Data Interpretation: A highly potent PROTAC should exhibit a DC50 in the low nanomolar range and a Dmax exceeding 85%. Discrepancies between high SPR ternary affinity and poor cellular Dmax often indicate issues with cellular permeability or rapid compound efflux, guiding the medicinal chemistry team toward linker optimization.
References
-
PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. Available at:[Link]
-
Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva Life Sciences. Available at:[Link]
-
Target Degradation: Assessing Degradation Using HiBiT Knock-In Cell Lines. Promega Corporation. Available at:[Link]
Sources
- 1. arvinas.com [arvinas.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HiBiT-Powered CRISPR Knock-Ins for Endogenous Tagging | CRISPR Cas9 Knock-In | CRISPR Knock-In Tagging [promega.sg]
- 7. Target Degradation [promega.kr]
- 8. promega.com [promega.com]
- 9. RAS Pathway Knock-In Cell Lines [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Isotopic Exchange & Scrambling in 4-Fluorobenzylamine-13C6 Experiments
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers reporting "isotopic exchange" or "loss of label" when working with 13C-labeled aromatic compounds like 4-Fluorobenzylamine-13C6[1].
It is critical to establish a foundational chemical truth: the carbon-carbon bonds within an aromatic ring are thermodynamically robust. True isotopic exchange of 13C in solution is practically nonexistent under physiological or standard analytical conditions. What you are likely observing is an artifact of gas-phase isotopic scrambling during mass spectrometry, isotopic dilution in your matrix, or isobaric interference . This guide provides the mechanistic causality and self-validating protocols needed to troubleshoot these issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my 4-Fluorobenzylamine-13C6 appear to lose its 13C label during LC-MS/MS analysis? A: You are likely observing gas-phase isotopic scrambling, not a solution-phase loss of the label. During Collision-Induced Dissociation (CID), protonated benzylamines undergo an initial loss of ammonia to form a benzyl cation[2]. As collision energy increases, this benzyl cation can undergo a ring expansion to form a tropylium ion[3]. Because the tropylium ion is a symmetrical seven-membered ring, the carbon atoms scramble. If your Multiple Reaction Monitoring (MRM) transitions rely on secondary fragmentations of this ring, the scrambled carbon skeleton will produce unexpected fragment masses, mimicking isotopic loss.
Q2: Can the 13C atoms in the benzene ring exchange with 12C in the solvent or biological matrix? A: No. Unlike acidic protons (e.g., amines or hydroxyls) which undergo rapid Hydrogen/Deuterium (H/D) exchange, the 13C atoms in the aromatic ring are locked in highly stable C-C bonds (~115 kcal/mol). If you observe an increase in the unlabeled (M-6) peak over time, you are experiencing isotopic dilution from an endogenous or environmental source of unlabeled 4-fluorobenzylamine, or chemical degradation of the molecule, not isotopic exchange.
Q3: How does the fluorine atom affect the stability and fragmentation of the 13C6 ring? A: The highly electronegative fluorine atom strengthens the aromatic ring against oxidative degradation in vivo. However, in the gas phase, the strong C-F bond directs the rearrangement of the benzyl cation, heavily influencing the equilibrium between the 4-fluoro-13C6-benzyl cation and the fluorotropylium-13C6 ion during MS/MS fragmentation[3].
Section 2: Visualizing the Scrambling Mechanism
Gas-phase isotopic scrambling pathway of 4-Fluorobenzylamine-13C6 during CID.
Section 3: Troubleshooting & Data Presentation
To systematically resolve apparent isotopic exchange, compare your experimental observations against the known artifacts summarized in Table 1.
Table 1: Troubleshooting Apparent Isotopic Exchange/Loss
| Observed Issue | Root Cause | Mechanistic Explanation | Resolution |
| Unexpected fragment masses in MS/MS | Gas-Phase Scrambling | High Collision Energy (CE) drives benzyl cation to tropylium ion conversion. | Lower CE; monitor the intact m/z 115 fragment. |
| Gradual increase in M-6 peak in PK studies | Isotopic Dilution | Endogenous unlabeled compounds or background contamination mixing with the tracer. | Run matrix blanks; use high-resolution LC separation. |
| Total loss of signal over time | Chemical Degradation | Nucleophilic attack or oxidative cleavage of the amine group in harsh matrices. | Store at -20°C in inert, anhydrous solvents. |
| Distorted isotopic envelope | Isobaric Interference | Co-eluting matrix components sharing the same nominal mass. | Optimize LC gradient; switch to High-Resolution MS. |
Section 4: Self-Validating Experimental Protocols
To ensure the integrity of your 4-Fluorobenzylamine-13C6 experiments, implement the following step-by-step methodologies.
Protocol 1: Optimizing LC-MS/MS Parameters to Prevent Gas-Phase Scrambling Objective: Identify the exact Collision Energy (CE) threshold that prevents tropylium ion formation.
-
Preparation: Prepare a 100 ng/mL infusion solution of 4-Fluorobenzylamine-13C6 in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Precursor Isolation: Infuse the sample at 10 µL/min and perform a precursor ion scan in positive ESI mode to isolate the [M+H]+ ion at m/z 132.
-
CE Ramping: Gradually ramp the Collision Energy (CE) from 5 eV to 45 eV in 2 eV increments.
-
Transition Monitoring: Monitor the primary transition from m/z 132 to m/z 115 (corresponding to the loss of NH3, forming the intact 4-fluoro-13C6-benzyl cation)[2].
-
Threshold Identification: Identify the CE point where the m/z 115 ion begins to rapidly deplete, yielding smaller, scrambled fragments (e.g., loss of C2H2).
-
Validation: Set your final operational CE 5–10 eV below this threshold. This self-validates the method by ensuring the ring remains intact during quantification.
Protocol 2: Sample Preparation to Prevent Isotopic Dilution Objective: Eliminate background contamination that mimics 13C exchange.
-
Solvent Purity: Use strictly LC-MS grade solvents. Avoid any glassware or solvents previously used for unlabeled 4-fluorobenzylamine synthesis.
-
Matrix Blanking: Before running labeled samples, extract and run a blank biological matrix (e.g., plasma/urine). Monitor the M-6 transition (m/z 126 -> 109) to establish the baseline of endogenous or environmental unlabeled compound.
-
Derivatization Control: If derivatizing the amine for GC-MS or fluorescence detection, use mild conditions (e.g., NHS-esters at room temperature). Avoid harsh Lewis acids which could theoretically catalyze transalkylation.
Section 5: Workflow Visualization
Optimized LC-MS/MS workflow to prevent apparent isotopic exchange and scrambling.
References
-
Title: 4-Fluorobenzylamine-13C6 Product Specification | Source: Pharmaffiliates | URL: [Link]
-
Title: An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Source: Journal of Mass Spectrometry | URL: [Link]
-
Title: Methylene-transfer reactions of benzylium/tropylium ions with neutral toluene studied by means of ion-trap mass spectrometry | Source: Faraday Discussions | URL: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylene-transfer reactions of benzylium/tropylium ions with neutral toluene studied by means of ion-trap mass spectrometry - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for synthesizing labeled molecules
Welcome to the Technical Support Center for Labeled Molecule Synthesis & Bioconjugation . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Successful labeling—whether for preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) tracking or fluorescence-based assays—requires a deep understanding of reaction kinetics, steric microenvironments, and competing chemical pathways.
This center is divided into three core functional modules: Isotopic Labeling (HIE) , Amine-Reactive Fluorescent Labeling (NHS-Esters) , and Bioorthogonal Click Chemistry (CuAAC) . Each section contains mechanistic FAQs, self-validating protocols, and diagnostic workflows to ensure your syntheses are robust and reproducible.
MODULE 1: Isotopic Labeling via Hydrogen Isotope Exchange (HIE)
Late-stage hydrogen isotope exchange (HIE) allows for the direct incorporation of deuterium ( 2 H) or tritium ( 3 H) into complex pharmaceuticals, bypassing the need for multistep de novo synthesis using labeled precursors[1].
Troubleshooting & FAQs
Q: Why am I losing stereochemical integrity or observing poor site selectivity during Ir(I)-catalyzed HIE of my peptide candidate? A: This is a classic issue of steric encumbrance and Lewis-basic group interference. Traditional catalysts struggle with the crowded sp3 C-H bonds of amino acids. The causality lies in the binding energy between the substrate and the metal center. To resolve this, transition to Ir(I) complexes that utilize sterically encumbered N-heterocyclic carbene (NHC) and phosphine ligands. These bespoke ligand sets create a highly controlled coordination sphere, enabling mild reaction conditions that preserve stereocenters while directing the exchange to specific sites,[2].
Q: My complex pharmaceutical contains multiple reducible functional groups. How can I achieve high specific activity tritiation without causing double bond migration or over-reduction? A: Homogeneous catalysts can sometimes be too aggressive. Instead, utilize in situ generated Ruthenium (Ru) or Rhodium (Rh) nanoparticles. By decomposing a commercially available metal dimer under a mild isotope gas atmosphere (1 bar or less of D2 or T2 ), the substrate itself acts as a surface ligand to control the aggregation state of the metallic clusters[3],[2]. Alternatively, heterogeneous photocatalytic systems (like CdS) provide dual HIE pathways—one in solution and one on the catalyst surface—allowing for high isotope incorporation without reducing sensitive alkenes[4].
Self-Validating Protocol: Ir(I)-Catalyzed Late-Stage HIE
Validation Checkpoint: This protocol includes a 1-hour LC-MS aliquot step to confirm mass shifting ( M+n ) before committing to full batch purification.
-
Preparation: In a glovebox under an inert argon atmosphere, weigh 0.05 mmol of the pharmaceutical substrate and 5 mol% of the Ir(I)-NHC/phosphine catalyst into a heavy-walled reaction vessel.
-
Solvation: Dissolve the mixture in 2.0 mL of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), depending on substrate solubility.
-
Gas Exchange: Seal the vessel, remove it from the glovebox, and attach it to a manifold. Evacuate the headspace and backfill with 1 bar of D2 or T2 gas[3].
-
Reaction: Stir vigorously at room temperature for 2 hours.
-
Validation Aliquot: After 1 hour, extract a 5 μ L aliquot, quench with methanol, and analyze via LC-MS. You should observe a distinct rightward shift in the isotopic envelope corresponding to the number of incorporated isotopes.
-
Quenching & Purification: Evacuate the isotope gas, quench the reaction with methanol, concentrate under reduced pressure, and purify via flash chromatography.
Step-by-step workflow for late-stage Hydrogen Isotope Exchange (HIE) using Ir(I) catalysts.
MODULE 2: Fluorescent Bioconjugation via NHS-Ester Chemistry
N-Hydroxysuccinimide (NHS) esters are the gold standard for attaching fluorophores to the primary amines (lysine residues) of proteins. However, the chemistry is highly sensitive to environmental factors.
Troubleshooting & FAQs
Q: My NHS-ester conjugation yield is near zero, despite using a 10-fold molar excess of the dye. What happened? A: You are likely experiencing a kinetic loss to hydrolysis. NHS esters are highly reactive toward primary amines, but they are also highly susceptible to hydrolysis in aqueous environments[5]. If your buffer contains primary amines (e.g., Tris or Glycine), the dye will react with the buffer instead of your protein. Furthermore, if the pH is too high (>8.5), the rate of hydrolysis outpaces the rate of amidation. Ensure you are using a strictly amine-free buffer (like PBS or HEPES) adjusted to pH 7.2–8.5, and dissolve your NHS-ester in anhydrous DMSO immediately before use[5].
Competing pathways in NHS-ester bioconjugation: Amidation vs. Hydrolysis.
Self-Validating Protocol: Optimized NHS-Ester Bioconjugation
Validation Checkpoint: Spectrophotometric determination of the Degree of Labeling (DOL) ensures the conjugate meets assay requirements before use.
-
Protein Preparation: Buffer-exchange your protein into 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0 using a desalting column. Concentrate to 2–5 mg/mL.
-
Dye Preparation: Reconstitute the NHS-ester fluorophore in anhydrous DMSO to a concentration of 10 mM. Do not store reconstituted dye.
-
Conjugation: Add a 5-fold to 10-fold molar excess of the dye to the protein solution while vortexing gently. Ensure the final DMSO concentration remains below 10% (v/v) to prevent protein denaturation.
-
Incubation: Protect from light and incubate at room temperature for 1 hour.
-
Purification: Remove unreacted dye using a size-exclusion spin column (e.g., Zeba spin column) equilibrated with PBS.
-
Validation (DOL Calculation): Measure the absorbance of the purified conjugate at 280 nm (protein) and the λmax of the fluorophore. Calculate the DOL using the dye's extinction coefficient to confirm successful labeling.
MODULE 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC (Click Chemistry) is a powerful bioorthogonal reaction. However, adapting this small-molecule reaction to complex biological systems introduces unique challenges regarding catalyst stability and protein integrity[6].
Troubleshooting & FAQs
Q: My CuAAC reaction failed on my protein, but the small-molecule model reaction worked perfectly. Why? A: This is a structural accessibility issue. In complex biomolecules (like dextran-alkynes or folded proteins), hydrophobic regions can collapse in aqueous buffers, burying the alkyne groups and making them inaccessible to the azide and copper catalyst[7],[8]. Alternatively, the biological substrate itself may be sequestering the copper catalyst. Solution: Perform the reaction in solvating or denaturing conditions (e.g., adding DMSO or SDS) to expose the alkynes[7],[9]. If sequestration is the issue, add excess Cu or release the active Cu by adding Zn2+ [8].
Q: I am seeing significant protein degradation and precipitation after the click reaction. How do I prevent this? A: You are witnessing oxidative damage. The CuAAC reaction utilizes sodium ascorbate to maintain copper in the active cuprous ( Cu+ ) state. However, the combination of copper, oxygen, and a reducing agent generates highly destructive Reactive Oxygen Species (ROS), such as hydrogen peroxide and hydroxyl radicals[7],[9]. Solution: You must use an accelerating copper-binding ligand (such as THPTA or TBTA) at a 5:1 molar ratio to the metal. These ligands not only accelerate the cycloaddition but act as sacrificial reductants, absorbing the oxidative damage and protecting your protein[7],[8].
Quantitative Optimization Table for CuAAC
| Component | Function | Recommended Concentration | Troubleshooting Adjustment |
| Biomolecule-Alkyne | Target Substrate | ~25 - 50 μ M | If buried, add DMSO or 2 wt% SDS[7],[9]. |
| Azide Dye | Fluorescent Label | 100 μ M (2-4x excess) | Increase if competing side-reactions occur. |
| CuSO4 | Catalyst Precursor | 0.25 mM | Increase if biomolecule sequesters copper[8]. |
| THPTA Ligand | Accelerant & ROS Scavenger | 1.25 mM (5:1 to Cu) | Critical: Do not lower; protects protein from ROS[8]. |
| Sodium Ascorbate | Reducing Agent ( Cu2+→Cu+ ) | 5.0 mM | Must be prepared fresh daily; degrades rapidly in air[8]. |
Self-Validating Protocol: ROS-Protected CuAAC Workflow
Validation Checkpoint: A parallel model reaction using a fluorogenic coumarin azide isolates biological variables from chemical failures[7],[8].
-
Model Validation Setup: In a 2 mL tube, combine propargyl alcohol (model alkyne) in buffer to 560 μ M. Add 10 μ L of a fluorogenic coumarin azide stock (5 mM)[8].
-
Catalyst Premix: In a separate tube, premix 6.3 μ L of 20 mM CuSO4 with 12.5 μ L of 50 mM THPTA ligand. Always premix the ligand and copper before adding to the protein to prevent ROS generation[8].
-
Reaction Assembly: To your true protein-alkyne sample (~25 μ M), add the azide dye, followed by the CuSO4 /THPTA premix.
-
Initiation: Add 25 μ L of freshly prepared 100 mM sodium ascorbate to initiate the reaction[8].
-
Incubation: Close the tube to prevent excessive oxygen diffusion, mix by slow rotation (30 rpm), and allow the reaction to proceed for 1 hour at room temperature[7].
-
Validation: Read the fluorescence of the model reaction. If the model fluoresces but the protein does not, the failure is due to buried alkynes or sequestration, not a failure of the chemical reagents[7],[8].
Diagnostic decision tree for troubleshooting low-yield CuAAC click chemistry reactions.
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC Source: nih.gov URL:[Link]
-
Current Protocols in Chemical Biology: Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Source: jenabioscience.com URL:[Link]
-
Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity Source: plos.org URL:[Link]
-
Computationally Guided Ir(I) Catalyst Design for Hydrogen Isotope Exchange Reactions of Amino Acid and Peptide Molecules Source: archie-west.ac.uk URL:[Link]
-
Development of Copper-Catalyzed Azide–Alkyne Cycloaddition for Increased in Vivo Efficacy of Interferon β-1b by Site-Specific PEGylation Source: acs.org URL:[Link]
-
Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals Source: nih.gov URL:[Link]
-
Hydrogen Isotope Labeling of Pharmaceuticals via Dual Hydrogen Isotope Exchange Pathways Source: chemrxiv.org URL:[Link]
-
ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE Source: europa.eu URL:[Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Documents download module [ec.europa.eu]
- 3. Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Ald-PEG23-SPDP | Benchchem [benchchem.com]
- 6. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Throughput Screening (HTS) Optimization for 4-Fluorobenzylamine-13C6 Reactions
Welcome to the Advanced Applications Tech Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the nuances of high-throughput experimentation (HTE) when working with isotopically labeled, fluorinated building blocks.
High-throughput experimentation has revolutionized the development of complex amine syntheses, enabling the rapid exploration of vast chemical spaces[1]. 4-Fluorobenzylamine-13C6 is a highly valuable reagent for mechanistic tracking, NMR screening, and mass spectrometry deconvolution. However, its physical properties and reactivity profile require precise control at the nanomole scale. This guide provides self-validating protocols, workflow visualizations, and causality-driven troubleshooting to ensure your HTS campaigns yield robust, reproducible data.
Core HTS Optimization Workflow
Fig 1: End-to-end HTS workflow for optimizing 4-Fluorobenzylamine-13C6 reactions.
Step-by-Step Methodology: Nanomole-Scale Reaction Optimization
To ensure trustworthiness, this protocol is designed as a self-validating system . By utilizing an isotopic spiking method, the analytical output inherently verifies its own accuracy, filtering out false positives.
Standardized HTS Protocol (384-Well Format)
Step 1: Reagent Preparation & Isotopic Spiking
-
Action: Prepare a 0.5 M equimolar mixture (1:1 ratio) of unlabeled 4-Fluorobenzylamine hydrochloride and 4-Fluorobenzylamine-13C6 hydrochloride in anhydrous DMSO.
-
Causality: Free base benzylamines are volatile and prone to evaporation during acoustic dispensing. The HCl salt ensures non-volatility. The 1:1 isotopic mixture acts as an internal self-validator; any successful reaction product will appear in the MS1 spectrum as a perfect 1:1 doublet separated by exactly 6.02 m/z.
Step 2: Automated Dosing
-
Action: Use an acoustic liquid handler to dispense 100 nL (50 nmol) of the amine stock into a 384-well glass-coated microplate. Dispense the electrophile, catalyst matrix, and a non-nucleophilic base (e.g., DIPEA) to liberate the free amine in situ.
-
Causality: Glass-coated plates prevent the adsorption of fluorinated, lipophilic products onto plastic walls, which otherwise skews LC-MS quantification and causes signal loss.
Step 3: Reaction Execution & Sealing
-
Action: Seal the plate with a pierceable aluminum heat seal. Incubate in a customized thermoshaker at the target temperature (e.g., 60°C) for 4-12 hours.
-
Causality: Heat sealing prevents well-to-well cross-contamination (edge effects) and maintains the anhydrous environment critical for transition-metal catalysis (e.g., Buchwald-Hartwig couplings).
Step 4: Quenching & Analysis
-
Action: Quench the reaction by adding 10 µL of ACN/H2O (1:1). Analyze via LC-MS or DESI-MS.
-
Causality: The quench halts the reaction immediately, preventing background conversion during the analytical queue. For ultra-high-throughput applications, Desorption Electrospray Ionization (DESI-MS) can analyze reaction arrays directly from porous substrates at speeds exceeding thousands of reactions per hour, bypassing traditional chromatographic bottlenecks[2].
Troubleshooting & FAQs
Q1: Why am I seeing inconsistent yields across my 384-well plate (edge effects)?
Symptom: High yields in the center of the plate, near-zero yields on the perimeter. Causality: This is a classic volatility issue. If you are using the free base form of 4-fluorobenzylamine, it possesses a high vapor pressure. During the heating cycle, the amine evaporates and escapes through micro-leaks in the plate seal, disproportionately affecting the outer wells. Solution: Switch to the hydrochloride salt of 4-Fluorobenzylamine-13C6. Dispense an organic base (e.g., DIPEA) as a separate liquid handling step to generate the reactive free base directly within the sealed well.
Q2: How do I leverage the 13C6 label to deconvolute complex LC-MS data from crude HTS mixtures?
Symptom: The LC-MS chromatogram is overwhelmed by catalyst ligands, degraded electrophiles, and matrix noise, making product identification impossible. Causality: Standard mass spectrometry relies on identifying a single m/z peak, which is easily obscured by isobaric background ions. Solution: Rely on the self-validating Isotopic Spike Protocol (Step 1). Because the 13C6 ring is chemically identical but mass-shifted, every successful reaction product will appear as a distinct, perfect 1:1 doublet separated by exactly 6.02 m/z. The integration of stable isotope labels directly into the HTS workflow allows for multiplexed analysis and absolute quantification without the need for individual standard curves[3]. You can program your data processing software to filter exclusively for this doublet, instantly eliminating 99% of background noise.
Fig 2: Self-validating isotopic tracking workflow utilizing the +6 Da mass shift.
Q3: My reductive amination screen shows massive over-alkylation (tertiary amine formation). How do I suppress this?
Symptom: LC-MS shows a dominant mass corresponding to the addition of two carbonyl equivalents to the amine. Causality: The secondary amine product is sterically unhindered and electronically more nucleophilic than the starting primary amine. Solution: Adjust your Design of Experiments (DoE). First, invert the stoichiometry to use a 2:1 excess of the 4-Fluorobenzylamine-13C6. Second, screen weaker, pH-dependent reducing agents like NaBH(OAc)3 in slightly acidic conditions (pH 5-6); this selectively protonates the more basic secondary amine product, rendering it non-nucleophilic and halting the reaction at mono-alkylation.
Q4: Can I use the fluorine atom for screening instead of LC-MS?
Symptom: LC-MS queue times are bottlenecking the DMTA (Design-Make-Test-Analyze) cycle. Causality: LC-MS requires chromatographic separation (1-3 minutes per well), taking up to 19 hours for a 384-well plate. Solution: Yes. The 19F atom is an excellent handle for High-Throughput 19F-NMR. Because there is zero background fluorine in standard organic reagents, you can analyze the crude reaction mixture directly without solvent suppression. The chemical shift of the 19F signal will change distinctly upon conversion of the primary amine to a secondary amine or amide, allowing for rapid, quantitative yield determination.
Quantitative Data Presentation: Analytical Modalities
Choosing the right analytical modality is critical for HTS success. Ultimately, standardizing these HTS workflows generates large, high-fidelity datasets. When scaled, this data becomes the foundation for training robust machine learning models capable of predicting reaction outcomes across diverse chemical spaces[4].
| Analytical Modality | Throughput (Wells/Hr) | Sensitivity | Key Advantage for 4-F-BnNH2-13C6 | Limitation |
| LC-MS (ESI+) | 20 - 60 | High (nM) | Resolves +6 Da isotopic doublet perfectly | Slower queue times; requires chromatography |
| RapidFire MS | 300 - 400 | High (nM) | Fast cycle time (~10s/sample) | Cannot resolve isobars without chromatography |
| 19F-NMR (Flow) | 120 - 200 | Low (mM) | Zero background interference; highly quantitative | Requires higher reaction concentrations |
| DESI-MS | 3000+ | Moderate (µM) | Ultra-fast; no sample prep required | Matrix suppression; lower quantitative precision |
References[1] Title: The Use of High-Throughput Experimentation to Accelerate the Development of Methods for Complex Amine Synthesis
Source: cam.ac.uk URL: [4] Title: Scaling High-Throughput Experimentation Unlocks Robust Reaction-Outcome Prediction Source: molecule.one URL: [3] Title: High-Throughput Metabolomics using 96-plex Isotope Tagging | Analytical Chemistry Source: acs.org URL: [2] Title: High throughput reaction screening using desorption electrospray ionization mass spectrometry Source: nih.gov URL:
Sources
- 1. The Use of High-Throughput Experimentation to Accelerate the Development of Methods for Complex Amine Synthesis [repository.cam.ac.uk]
- 2. High throughput reaction screening using desorption electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. molecule.one [molecule.one]
Validation & Comparative
Cross-Validation of Fragment Hits Using Non-Labeled 4-Fluorobenzylamine: A Comparative Methodological Guide
In Fragment-Based Drug Discovery (FBDD), identifying and validating low-affinity, low-molecular-weight hits is notoriously susceptible to false positives. 4-Fluorobenzylamine (4-FBA) serves as an exceptionally robust chemical probe in this space. Because the fluorine-19 ( 19F ) isotope has a 100% natural abundance and a high gyromagnetic ratio, non-labeled 4-FBA functions as a highly sensitive NMR reporter without the prohibitive costs of 13C or 15N isotopic labeling ()[1]. Furthermore, the complete absence of endogenous fluorine in biological systems ensures a zero-background signal, making 4-FBA an ideal candidate for cross-validating target engagement against traditional biochemical or biophysical assays ()[2].
Comparative Analysis: 4-FBA ( 19F -NMR) vs. Alternative Probe Modalities
To objectively evaluate the utility of non-labeled 4-FBA, we must compare it against alternative labeling strategies used for benzylamine derivatives, specifically fluorescent tagging (e.g., FITC-benzylamine for TR-FRET) and radiolabeling ( 14C -benzylamine).
| Parameter | Non-Labeled 4-FBA ( 19F -NMR) | Fluorescent Benzylamine (TR-FRET) | 14C -Labeled Benzylamine (Radioligand) |
| Sensitivity (Detection Limit) | 10 – 50 µM | 1 – 10 nM | < 1 nM |
| Affinity Range ( Kd ) | 0.1 mM – 10 mM | 1 nM – 10 µM | 1 pM – 1 µM |
| Labeling Cost & Complexity | Low (Naturally 100% 19F ) | High (Requires fluorophore conjugation) | Very High (Isotopic synthesis, safety protocols) |
| Target Modification | None required | Often requires tagged protein | None required |
| False Positive Rate | Low (Background-free) | Moderate (Auto-fluorescence/quenching) | Low |
Causality in Performance Differences:
-
Sensitivity vs. Affinity: While radioligand and fluorescent assays offer superior absolute sensitivity (detecting nanomolar concentrations), they are poorly suited for FBDD where initial fragment affinities ( Kd ) are often in the high micromolar to millimolar range. 19F -NMR excels here because it detects the exchange between free and bound states of weak binders without requiring sub-micromolar affinity[1].
-
Steric Interference: Conjugating a bulky fluorophore to a small 125 Da fragment like 4-FBA fundamentally alters its physicochemical properties and binding pose. Non-labeled 4-FBA bypasses this artifact, interacting with targets (such as the S1 pocket of trypsin) in its native, unperturbed state ()[3].
Self-Validating Experimental Protocol: 19F -NMR & SPR Cross-Validation
To establish trustworthiness, a binding assay must be self-validating. The following protocol utilizes a Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR sequence, internally validated by competitive displacement, and orthogonally cross-validated by Surface Plasmon Resonance (SPR).
Step 1: Sample Preparation and Baseline Establishment
-
Prepare a 50 µM solution of non-labeled 4-Fluorobenzylamine () in a deuterated buffer (e.g., 50 mM Tris-d11, pH 7.4, 10% D2O ).
-
Acquire a standard 1D 19F -NMR spectrum to establish the baseline chemical shift and sharp linewidth of the free 4-FBA reporter.
Step 2: 19F -NMR CPMG Relaxation Assay (Primary Screen)
-
Titrate the unlabelled target protein into the 4-FBA solution (final protein concentration: 10–20 µM).
-
Apply the CPMG pulse sequence.
-
Mechanistic Causality: Free 4-FBA tumbles rapidly in solution, resulting in a long transverse relaxation time ( T2 ) and a sharp NMR peak. Upon binding to the macromolecular target, 4-FBA adopts the slow rotational correlation time ( τc ) of the protein. This slow tumbling drastically enhances spin-spin relaxation, shortening T2 and causing significant line broadening or signal attenuation[1].
Step 3: Internal Validation via Competitive Displacement
-
Introduce a known, non-fluorinated high-affinity inhibitor (e.g., 100 µM) to the NMR tube.
-
Re-acquire the CPMG spectrum.
-
Mechanistic Causality: If the 4-FBA binding is specific to the active site, the high-affinity inhibitor will competitively displace the 4-FBA back into the bulk solvent. The 19F signal will revert to its original sharp, high-intensity state. If the signal remains broadened, the interaction is likely an artifact (e.g., protein aggregation or non-specific hydrophobic binding).
Step 4: Orthogonal Cross-Validation via SPR
-
Immobilize the target protein onto a CM5 sensor chip via standard amine coupling.
-
Flow varying concentrations of 4-FBA (10 µM to 5 mM) over the chip.
-
Record the mass-dependent response units (RU) to extract steady-state affinity ( Kd ) and kinetic rates ( kon , koff ).
-
Mechanistic Causality: 19F -NMR relaxation is highly sensitive to exchange broadening, which can sometimes skew affinity rankings—a phenomenon addressed by Chemical Shift-anisotropy-based Affinity Ranking (CSAR) methodologies[1]. SPR provides a mass-based, label-free orthogonal measurement that confirms 1:1 binding stoichiometry and validates the NMR-derived affinity without relying on nuclear spin dynamics.
Workflow Visualization
Workflow for 4-FBA target engagement via 19F-NMR and SPR cross-validation.
Conclusion
Cross-validating fragment hits using non-labeled 4-Fluorobenzylamine bridges the gap between high-throughput screening and high-fidelity structural biology. By leveraging the intrinsic 19F nucleus as an unperturbed reporter, researchers can bypass the steric penalties of fluorescent labels and the safety/cost burdens of radiolabels. When coupled with a self-validating CPMG displacement workflow and orthogonal SPR, 4-FBA provides an unimpeachable foundation for fragment evolution and target engagement confirmation.
References
-
Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR Journal of Biomolecular NMR (2022). URL:[Link]
-
Fluorine-containing macrocyclic peptides and peptidomimetics Organic Chemistry Frontiers (2025). URL:[Link]
-
Trypsin specificity as elucidated by LIE calculations, X-ray structures, and association constant measurements Protein Science (1998). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 3. Trypsin specificity as elucidated by LIE calculations, X-ray structures, and association constant measurements - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: The Causality of Isotope Selection: 13C6 vs. Deuterium
The Definitive Guide to Establishing Linearity and Range with 4-Fluorobenzylamine-13C6 in LC-MS/MS
Introduction In quantitative bioanalysis and pharmaceutical quality control, 4-fluorobenzylamine is frequently utilized both as a building block and a derivatizing agent for enhancing the detection of carboxylic acids and other functional groups. When validating analytical methods according to the latest ICH Q2(R2) guidelines, the selection of an internal standard (IS) is the most critical determinant of assay robustness[1]. This guide objectively compares 4-Fluorobenzylamine-13C6 against its deuterated and unlabeled alternatives, providing actionable, self-validating protocols for establishing linearity and working range.
Why not just use a deuterated standard? While deuterium-labeled standards (e.g., 4-fluorobenzylamine-d4) are cost-effective and widely available, they are notorious for the "deuterium isotope effect." The carbon-deuterium bond is shorter and more polarizable than the carbon-hydrogen bond. In reversed-phase liquid chromatography (LC-MS/MS), this subtle physicochemical difference often causes the deuterated IS to elute slightly earlier than the native analyte[2].
If the IS and the analyte do not perfectly co-elute, they are subjected to different matrix components at the exact moment of electrospray ionization (ESI). This temporal separation leads to differential ion suppression, fundamentally compromising the linearity, precision, and accuracy of the calibration curve[3].
Conversely, 4-Fluorobenzylamine-13C6 incorporates the heavier isotope directly into the aromatic carbon skeleton. This results in identical physicochemical properties to the native analyte, guaranteeing perfect co-elution and identical matrix effects[4]. By perfectly mirroring the analyte's behavior, the 13C6 standard acts as a self-validating system for ionization efficiency, making it the "gold standard" for quantitative LC-MS bioanalysis[5],[3].
Caption: Logical performance pathways of Deuterated vs. 13C6 Internal Standards in LC-MS/MS.
Part 2: ICH Q2(R2) Framework for Linearity and Range
Under the revised ICH Q2(R2) guidelines, the traditional standalone concept of "Linearity" has been integrated into the broader concept of "Working Range"[6]. The working range is defined as the interval between the lowest and highest concentrations where the analytical procedure has a suitable level of response, accuracy, and precision[7],[8].
For 4-fluorobenzylamine assays, establishing this range requires a statistical demonstration that the instrument response (the ratio of the Analyte peak area to the IS peak area) is directly proportional to the concentration. The use of 4-Fluorobenzylamine-13C6 ensures that the variance in the response ratio remains constant across the entire range (homoscedasticity). This is often violated when using unlabelled structural analogs or deuterated standards that suffer from concentration-dependent matrix effects[9].
Part 3: Experimental Protocol for Establishing Linearity
To build a self-validating protocol, the experimental design must isolate the variable of concentration while holding matrix effects and extraction recovery constant.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare independent stock solutions of native 4-fluorobenzylamine (1.0 mg/mL) and 4-Fluorobenzylamine-13C6 (1.0 mg/mL) in LC-MS grade methanol.
-
Matrix Matching: Procure the target biological matrix (e.g., human plasma). Ensure it is free of endogenous interferences to validate specificity[1].
-
Calibration Curve Preparation: Spike the native analyte into the blank matrix to create a minimum of 6 to 8 non-zero calibration standards spanning the intended working range (e.g., 1.0 ng/mL to 1000 ng/mL).
-
Internal Standard Addition: Add a fixed concentration of 4-Fluorobenzylamine-13C6 (e.g., 50 ng/mL) to every calibration standard, quality control (QC) sample, and blank. Causality Note: The IS concentration should be targeted near the middle of the working range to optimize the signal-to-noise ratio and minimize isotopic cross-talk[3].
-
Sample Extraction: Perform protein precipitation (PPT) or solid-phase extraction (SPE). The 13C6 IS will perfectly mimic the extraction recovery of the native analyte.
-
LC-MS/MS Acquisition: Inject the samples. Monitor the specific MRM transitions (e.g., native m/z 126 → 109; 13C6 m/z 132 → 115).
-
Regression Analysis: Plot the peak area ratio (Native/13C6) against the nominal concentration. Apply a linear regression model with a 1/x or 1/x² weighting factor to counteract heteroscedasticity at the lower end of the range[7].
Caption: Step-by-step workflow for establishing linearity and range using a 13C6 internal standard.
Part 4: Data Presentation & Quantitative Comparison
To objectively compare the performance of 4-Fluorobenzylamine-13C6 against a deuterated analog (4-fluorobenzylamine-d4) and an unlabelled structural analog (benzylamine), a validation study was simulated based on standard bioanalytical acceptance criteria (accuracy within ±15%, and ±20% at the Lower Limit of Quantitation [LLOQ]).
Table 1: Comparative Validation Metrics (Working Range: 1.0 - 1000 ng/mL)
| Internal Standard Type | Retention Time Shift | Matrix Factor (IS Normalized) | Linearity (R²) | Accuracy (% Bias at LLOQ) | Precision (% CV at ULOQ) |
| 4-Fluorobenzylamine-13C6 | 0.00 min | 0.98 - 1.02 | 0.9995 | +2.1% | 3.4% |
| 4-Fluorobenzylamine-d4 | -0.15 min | 0.85 - 1.12 | 0.9921 | -12.5% | 8.7% |
| Benzylamine (Structural) | -0.40 min | 0.65 - 1.30 | 0.9840 | -22.4% (Fail) | 14.2% |
Data Interpretation: The data clearly illustrates that the 13C6 standard yields an IS-normalized matrix factor closest to 1.0, indicating complete compensation for ion suppression[3]. The deuterated standard exhibits a slight retention time shift, leading to variable matrix effects across the chromatographic gradient. This degrades the R² value and increases bias at the LLOQ. The structural analog fails to meet the strict ICH Q2(R2) criteria for accuracy at the lower range limit, proving it is unfit for highly sensitive quantitative assays[9].
References
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QbD Group. Available at:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. Available at:[Link]
-
Validation of Analytical Procedures Q2(R2) - ICH Official Guidelines. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview - YouTube (Pharma Talks). Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry - SciSpace. Available at:[Link]
-
Why do toxicologists need an internal standard? - Chiron AS. Available at:[Link]
-
Which internal standard? Deuterated or C13 enriched? - ResearchGate. Available at:[Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. researchgate.net [researchgate.net]
- 3. chiron.no [chiron.no]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. QbD Group â Life Sciences Consulting | 600+ Experts [qbdgroup.com]
- 7. database.ich.org [database.ich.org]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
The Gold Standard of Bioanalysis: A Performance Showdown of 13C vs. 15N Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the pursuit of accuracy and precision is paramount. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the undisputed gold standard for mitigating variability and ensuring data integrity. While the superiority of SIL-IS over structural analogs or deuterated standards is well-established, a more nuanced decision lies in the choice of the isotope itself. This guide provides an in-depth, objective comparison of the two most robust and reliable options: Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeled internal standards, supported by established scientific principles and practical considerations.
The Indispensable Role of a Co-eluting Internal Standard
Before delving into the comparison, it is crucial to understand the foundational role of an internal standard (IS) in LC-MS/MS workflows. An ideal IS is a compound that is chemically and physically as similar to the analyte as possible. It is added at a known concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation. Its purpose is to track the analyte through every step of the analytical process—from extraction and potential derivatization to chromatographic separation and ionization. By measuring the ratio of the analyte's response to the IS's response, we can effectively normalize for variations in sample recovery, injection volume, and, most critically, matrix effects.[1]
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix, are a significant source of imprecision and inaccuracy in bioanalytical methods.[2] A SIL-IS, being chemically identical to the analyte, will experience the same ionization suppression or enhancement, allowing for reliable correction and accurate quantification.[1][3] Perfect co-elution of the analyte and the internal standard is the cornerstone of this corrective power.[4]
Caption: Generalized workflow for a bioanalytical assay utilizing a stable isotope-labeled internal standard.
Core Comparison: ¹³C vs. ¹⁵N Labeling
Both ¹³C and ¹⁵N are stable, non-radioactive heavy isotopes that, when incorporated into a molecule, produce an internal standard that is chemically identical to the analyte.[5] This chemical identity ensures they have the same extraction recovery and chromatographic retention time, which is not always the case with deuterium (²H) labeled standards that can exhibit chromatographic shifts due to isotope effects.[4][6] The choice between ¹³C and ¹⁵N, therefore, depends on several subtle but important factors.
| Feature | ¹³C-Labeled Internal Standard | ¹⁵N-Labeled Internal Standard | Senior Scientist's Insight |
| Natural Abundance | ~1.1%[] | ~0.37%[] | The lower natural abundance of ¹⁵N can be advantageous in ultra-sensitive assays, as it results in a lower background signal from naturally occurring heavy isotopes in the analyte and matrix. |
| Labeling Stability | Excellent; C-C bonds are extremely stable.[4] | Excellent; C-N bonds are very stable.[4] | Both are vastly superior to deuterium labels, which can be prone to back-exchange in certain chemical environments. ¹³C and ¹⁵N labels are considered permanent.[5] |
| Chromatographic Co-elution | Perfect co-elution with the analyte.[8] | Perfect co-elution with the analyte. | The key advantage of both over deuterated standards. This ensures that both the analyte and the IS experience the exact same matrix effects at the same time. |
| Synthesis & Cost | Generally more complex and expensive due to the need to build the carbon skeleton with labeled precursors.[6] | Often synthetically more accessible and less expensive if the nitrogen atom is in a suitable position for late-stage introduction. | Cost and synthetic feasibility are often the primary drivers for choosing ¹⁵N over ¹³C, especially for complex molecules. |
| Mass Shift | +1 Da per ¹³C atom. Multiple labels can be incorporated to achieve a desired mass shift.[] | +1 Da per ¹⁵N atom. The number of nitrogen atoms in the molecule limits the potential mass shift.[] | A mass shift of at least +3 Da is recommended to avoid isotopic crosstalk from the analyte's natural M+1 and M+2 peaks. ¹³C offers more flexibility in achieving this. |
| MS/MS Fragmentation | Can sometimes lead to complex fragmentation patterns if the label is on a fragment that is further cleaved.[] | Generally results in simpler, more predictable fragmentation patterns as the label is often retained or lost as a whole on a specific fragment. | The position of the label is critical. It should ideally be on a part of the molecule that is retained in the monitored fragment ion to ensure the IS and analyte behave similarly in the collision cell. |
| Metabolic Stability | The carbon skeleton is generally stable, but in certain metabolic pathways, the molecule can be cleaved, potentially leading to loss of the label. | Nitrogen atoms are often less involved in metabolic cleavage of the core structure of a drug molecule, potentially offering greater metabolic stability of the label. | The labeling position must be carefully chosen to be remote from expected sites of metabolism to avoid in-vivo conversion of the IS. |
Practical Considerations and Experimental Design
The theoretical advantages and disadvantages outlined above must be considered in the context of the specific bioanalytical method being developed.
Experimental Protocol: Matrix Effect Evaluation
A crucial experiment in method validation is the assessment of matrix effects. This protocol outlines how to evaluate and compare the performance of ¹³C and ¹⁵N labeled internal standards in compensating for these effects.
Objective: To determine the matrix factor (MF) for an analyte when using a ¹³C-labeled versus a ¹⁵N-labeled internal standard across multiple sources of a biological matrix (e.g., human plasma).
Materials:
-
Analyte of interest.
-
¹³C-labeled internal standard.
-
¹⁵N-labeled internal standard.
-
Control biological matrix from at least six different sources.
-
Reconstitution solution (e.g., 50:50 acetonitrile:water).
-
LC-MS/MS system.
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and IS spiked into the reconstitution solution at a known concentration (e.g., the midpoint of the calibration curve).
-
Set 2 (Post-extraction Spike with ¹³C-IS): Extract blank biological matrix from the six different sources. Spike the extracted matrix with the analyte and the ¹³C-IS at the same concentration as Set 1.
-
Set 3 (Post-extraction Spike with ¹⁵N-IS): Extract blank biological matrix from the six different sources. Spike the extracted matrix with the analyte and the ¹⁵N-IS at the same concentration as Set 1.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in post-extraction spike) / (Peak area of analyte in neat solution)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS peak area ratio in post-extraction spike) / (Analyte/IS peak area ratio in neat solution)
-
-
Evaluate the Results:
-
Compare the variability (expressed as the coefficient of variation, %CV) of the IS-normalized MF across the six matrix sources for both the ¹³C-IS and the ¹⁵N-IS. A lower %CV indicates better compensation for matrix effects.
-
Caption: Workflow for comparing the matrix effect compensation of ¹³C and ¹⁵N internal standards.
Conclusion and Recommendation
The choice between a ¹³C and a ¹⁵N labeled internal standard is a nuanced one, with both offering excellent performance far superior to other types of internal standards. As a Senior Application Scientist, my recommendation is grounded in the principle of minimizing all potential sources of analytical variability.
-
For utmost analytical rigor and in the absence of prohibitive cost or synthetic challenges, a ¹³C-labeled internal standard is generally the preferred choice. The greater flexibility in achieving a significant mass shift and the inherent stability of the carbon skeleton provide a slight edge in robustness.
-
A ¹⁵N-labeled internal standard is an excellent and often more cost-effective alternative. It is particularly advantageous when the molecule contains a nitrogen atom in a stable, synthetically accessible position and when the required mass shift can be achieved. Its lower natural abundance is also a benefit in assays demanding the highest sensitivity.
Ultimately, the decision should be data-driven and justified during method development and validation. Both ¹³C and ¹⁵N labeling strategies, when correctly implemented, enable the development of highly accurate, precise, and robust bioanalytical methods that can withstand the scrutiny of regulatory review and provide reliable data for critical drug development decisions.
References
- Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in human plasma using automated turbulent flow extraction and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(8), 771-777.
- How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. (n.d.).
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
- A Head-to-Head Battle of Internal Standards: Estriol-d3 vs. 13C-Labeled Estriol in Bioanalysis. (2025). BenchChem.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec.
- Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.
- Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2015). Analytical Chemistry, 87(12), 6373–6381.
- Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. (2023). Journal of Histochemistry & Cytochemistry, 71(5), 295-306.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.).
- Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. (2025). Medium.
- Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. (n.d.).
- Performance Showdown: Rafoxanide-13C6 vs. Alternative Internal Standards in Bioanalytical Assays. (2025). BenchChem.
- A Comparative Guide to the Validation of Bioanalytical Methods: Isotopically Labeled vs. Analog Internal Standards. (2025). BenchChem.
- matrix effects in bioanalysis with stable isotope labeled standards. (2025). BenchChem.
- Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. (2006). Analytical and Bioanalytical Chemistry, 384(3), 692-696.
- C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. (2011).
- 13C15N: glucagon-based novel isotope dilution mass spectrometry method for measurement of glucagon metabolism in humans. (2022). Clinical Proteomics, 19(1), 23.
- In vivo stable isotope labeling of 13C and 15N... (2015). F1000Research, 4, 111.
- Assessing the Impact of 13C Labeling on Cell Metabolism: A Compar
- Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2023). Analytical Methods, 15(26), 3334-3343.
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukisotope.com [ukisotope.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Confirming the Metabolic Stability of 4-Fluorobenzylamine-13C6: A Comparative Guide for DMPK Research
The Pharmacokinetic Imperative of Fluorination and Stable Isotopes
In preclinical drug discovery, the benzylamine motif is a highly versatile building block, yet it is notoriously susceptible to rapid oxidative metabolism by hepatic cytochrome P450 (CYP) enzymes. A proven, field-standard strategy to mitigate this liability is the introduction of a fluorine atom at the para-position of the benzene ring. This "fluorine-blocking" technique sterically and electronically shields the site from aromatic oxidation, significantly increasing the in vitro half-life ( t1/2 ) of the compound in human liver microsomes (HLMs)[1].
To accurately quantify this enhanced metabolic stability, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical gold standard[2]. However, the precision of LC-MS/MS is heavily dependent on the internal standard (IS) used to correct for matrix effects, extraction recovery, and ion suppression. This guide objectively compares 4-Fluorobenzylamine-13C6 against traditional alternatives and provides a self-validating experimental workflow for its application in Drug Metabolism and Pharmacokinetics (DMPK) assays.
The Analytical Bottleneck: Internal Standard Selection
Selecting the correct internal standard is not merely a procedural formality; it is the fundamental basis of assay trustworthiness. The causality behind this choice lies in the physicochemical behavior of isotopes during chromatographic separation and electrospray ionization[3].
Comparative Efficacy of Internal Standards in LC-MS/MS Bioanalysis
| Internal Standard Type | Example Compound | Chromatographic Co-elution | Kinetic Isotope Effect (KIE) | Matrix Effect Correction | Overall Reliability |
| Structural Analog | 4-Chlorobenzylamine | No. Elutes at a different retention time. | N/A | Poor. Subject to different ion suppression zones. | Low |
| Deuterium-Labeled | 4-Fluorobenzylamine-d4[4] | Partial. D-C bonds are shorter, causing slight RT shifts. | Potential. High risk if deuterium is at the metabolic site. | Good. | High |
| 13C-Labeled | 4-Fluorobenzylamine-13C6 | Perfect. Identical lipophilicity to the unlabeled analyte. | Negligible. 13C does not alter metabolic cleavage rates. | Excellent. Absolute correction for MS fluctuations. | Gold Standard |
The Causality of 13C6 Superiority: While deuterated standards (e.g., d4) are common, the carbon-deuterium bond is shorter and stronger than the carbon-hydrogen bond. In reverse-phase chromatography, this structural variance often causes the deuterated standard to elute slightly earlier than the unlabeled analyte. Consequently, the analyte and the IS enter the mass spectrometer at different times, exposing them to different matrix suppression environments. Conversely, 4-Fluorobenzylamine-13C6 incorporates six heavy carbon-13 atoms directly into the aromatic ring. Because 13C has identical physicochemical properties to 12C, it guarantees perfect co-elution. The +6 Da mass shift allows the mass spectrometer to distinguish the IS from the analyte without any chromatographic separation, providing the ultimate self-correcting mechanism for absolute quantification[3][5].
Self-Validating Experimental Protocol: HLM Metabolic Stability Assay
To confirm the metabolic stability of 4-fluorobenzyl derivatives, an in vitro HLM assay is employed. This protocol is engineered as a self-validating system: by introducing the 13C6 internal standard at the exact moment of reaction quenching, any subsequent volumetric errors, protein binding losses, or MS ionization fluctuations are inherently normalized across both the analyte and the standard.
Workflow for LC-MS/MS metabolic stability assessment using 13C6 internal standards.
Step-by-Step Methodology
-
Preparation of the Incubation Matrix:
-
Thaw Human Liver Microsomes (HLMs) on ice to preserve enzymatic integrity.
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4)[1].
-
Dilute the HLMs in the buffer to a final working protein concentration of 1.0 mg/mL.
-
-
Analyte Addition:
-
Spike the unlabeled 4-fluorobenzylamine derivative into the HLM suspension to achieve a final concentration of 1 µM. Crucial: Keep the final organic solvent concentration (e.g., DMSO) below 0.5% v/v to prevent the denaturation or inhibition of CYP450 enzymes.
-
-
Thermal Pre-Incubation:
-
Pre-incubate the mixture in a shaking water bath at 37 °C for 5 minutes. This ensures the system reaches physiological thermal equilibrium before metabolism begins.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to achieve a final concentration of 1 mM[1].
-
Causality: NADPH acts as the obligate electron donor. Without it, the CYP450 catalytic cycle cannot proceed, making this step the definitive "start" switch for Phase I oxidative metabolism.
-
-
Time-Course Sampling & Quenching:
-
At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the master incubation mixture.
-
Immediately submerge the aliquot into 150 µL of ice-cold acetonitrile (ACN) pre-spiked with the 4-Fluorobenzylamine-13C6 internal standard (e.g., 50 nM)[6].
-
Causality: The cold organic solvent instantly precipitates the CYP enzymes, halting all metabolic activity. Simultaneously introducing the 13C6 IS ensures that any extraction inefficiencies from this point forward apply equally to the target and the standard, validating the final recovery data.
-
-
Protein Precipitation and Extraction:
-
Vortex the quenched samples vigorously for 2 minutes.
-
Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the precipitated microsomal proteins.
-
-
LC-MS/MS Quantification:
-
Transfer the clear supernatant to LC vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific mass transitions for the unlabeled analyte and the identical +6 Da shifted transitions of the 13C6 internal standard[3].
-
Pharmacokinetic Data Synthesis
Once the LC-MS/MS data is acquired, the metabolic stability is quantified by calculating the in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint ).
-
Peak Area Ratio Normalization: Calculate the ratio of the analyte peak area to the 4-Fluorobenzylamine-13C6 peak area. Because 13C6 perfectly co-elutes, this ratio is immune to run-to-run ion suppression variations.
-
Log-Linear Regression: Plot the natural log (ln) of the peak area ratio remaining versus incubation time. The slope of this line ( −k ) represents the elimination rate constant.
-
Half-Life ( t1/2 ): t1/2=0.693/k
-
Intrinsic Clearance ( CLint ): CLint=(t1/20.693)×(mg proteinmL incubation)×(g liver45 mg microsomal protein)
By utilizing 4-Fluorobenzylamine-13C6 as the internal standard, researchers eliminate the analytical variance that is frequently misdiagnosed as metabolic instability. This ensures that the calculated CLint strictly and accurately reflects the biochemical interaction between the drug candidate and the hepatic enzymes.
References
- Source: National Institutes of Health (NIH)
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or luxury?
- Simultaneous isotope dilution quantification and metabolic tracing of deoxyribonucleotides by liquid chromatography high resolution mass spectrometry Source: bioRxiv URL
- Source: National Institutes of Health (NIH)
- p-Fluorobenzylamine-d4 (4-Fluorobenzylamine-d4)
- Application Notes and Protocols for Metabolic Stability Source: Benchchem URL
Sources
- 1. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
4-Fluorobenzylamine-13C6 vs. Alternative Derivatization Reagents: A Comprehensive Comparison Guide for LC-MS/MS
Executive Summary
In targeted metabolomics and pharmacokinetic profiling, small polar molecules—such as short-chain fatty acids (SCFAs), amino acids, and tricarboxylic acid (TCA) cycle intermediates—present significant analytical challenges. Their high polarity leads to poor retention on standard reversed-phase (RP) columns, and their lack of readily ionizable functional groups results in low sensitivity during Electrospray Ionization Mass Spectrometry (ESI-MS).
Chemical derivatization bridges this gap. By covalently attaching a lipophilic, easily ionizable tag to the target analyte, researchers can drastically improve both chromatographic resolution and MS sensitivity. Among the arsenal of available reagents, 4-Fluorobenzylamine-13C6 (4-FBA-13C6) has emerged as a gold standard for the absolute quantitation of carboxylic acids. This guide provides an in-depth, mechanistic comparison of 4-FBA-13C6 against conventional alternatives like deuterated 4-FBA, 3-Nitrophenylhydrazine (3-NPH), and Dansyl reagents.
Mechanistic Grounding: The Case for 4-Fluorobenzylamine-13C6
To understand why 4-FBA-13C6 outperforms many traditional reagents, we must deconstruct the causality behind its molecular design.
The Amine Nucleophile and Amide Coupling
4-Fluorobenzylamine features a highly nucleophilic primary benzylic amine. When paired with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), the amine rapidly reacts with activated carboxylic acids to form a stable amide bond. This reaction is highly efficient even in sterically hindered microenvironments, a reactivity profile characteristic of fluorinated benzylic amines (1) [1].
The Fluorine Atom: Lipophilicity and Ionization
The addition of the fluorobenzyl moiety serves a dual purpose. First, the aromatic ring and the highly electronegative fluorine atom significantly increase the hydrophobicity of the analyte, shifting its retention to a more favorable region of the C18 gradient where matrix suppression is minimized. Second, fluorobenzylamine scaffolds have been shown to dramatically enhance ion current signals in positive mode ESI-MS, lowering the limit of detection (LOD) into the femtomole range (2) [2].
The 13C6 Isotope: Eradicating the Chromatographic Isotope Effect
The most critical feature of 4-FBA-13C6 is its isotopic label. In Stable Isotope Dilution (SID) MS, an isotopically heavy internal standard is spiked into the sample to correct for matrix effects and ion suppression (3) [3]. While deuterium-labeled reagents (e.g., 4-FBA-d4) are cheaper, deuterium atoms have a slightly different atomic radius and polarizability than hydrogen. This causes a chromatographic isotope effect , where the heavy standard elutes slightly earlier than the light analyte, exposing them to different matrix environments in the MS source. By utilizing Carbon-13 embedded within the aromatic ring, 4-FBA-13C6 maintains the exact same molecular volume and electronic distribution as the unlabeled 4-FBA, ensuring perfect co-elution and true absolute quantitation.
Comparative Performance Analysis
The table below synthesizes the quantitative and qualitative differences between 4-FBA-13C6 and other widely used derivatization reagents for carboxylic acids.
| Feature | 4-FBA-13C6 | 4-FBA-d4 | 3-NPH | Dansylhydrazine |
| Primary Target | Carboxylic Acids | Carboxylic Acids | Carboxylic Acids | Carbonyls / Acids |
| Mass Shift | +6 Da | +4 Da | N/A (Unless labeled) | N/A |
| Chromatographic Isotope Effect | None (Perfect Co-elution) | Moderate (RT Shift observed) | N/A | N/A |
| ESI-MS Ionization Enhancement | High (Fluorine + Benzyl group) | High | Moderate | Very High |
| Reagent Cost / Accessibility | High | Moderate | Low | Low |
| Multiplexing / SID Capability | Excellent (Paired with Light 4-FBA) | Good (Subject to RT shift) | Poor | Poor |
Logical Framework for Reagent Selection
Caption: Decision matrix for selecting LC-MS/MS derivatization reagents based on analytical requirements.
Self-Validating Experimental Protocol: Carboxylic Acid Derivatization
To ensure scientific integrity, the following protocol for derivatizing biological acids with 4-FBA-13C6 is designed as a self-validating system . It includes built-in checkpoints to verify reaction completeness and control for matrix interference.
Reagents Required
-
Derivatizing Agents: 4-Fluorobenzylamine (Light) and 4-Fluorobenzylamine-13C6 (Heavy).
-
Coupling Agent: HATU (Prepared fresh at 0.5 M in DMF).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Validation Standard: 4-Phenylbutyric acid (Orthogonal non-endogenous spike-in).
Step-by-Step Methodology
Phase 1: Sample Preparation & Orthogonal Spiking
-
Aliquot 50 µL of plasma/urine into a microcentrifuge tube.
-
Validation Checkpoint 1 (Recovery): Spike the sample with 10 µL of 10 µM 4-Phenylbutyric acid. This non-endogenous acid will track extraction efficiency and derivatization kinetics independently of your target analytes.
-
Extract metabolites using 200 µL of cold Acetonitrile. Vortex for 5 min, centrifuge at 14,000 x g for 10 min.
-
Transfer the supernatant and evaporate to complete dryness under a gentle stream of N2.
Phase 2: Activation and Derivatization 5. Reconstitute the dried extract in 50 µL of anhydrous DMF. 6. Add 10 µL of the HATU solution (0.5 M) and 5 µL of DIPEA. Vortex briefly to activate the carboxyl groups. Causality Note: HATU is preferred over EDC/NHS here because its uronium-based activation is significantly faster, preventing the degradation of unstable biological acids. 7. Add 10 µL of 4-FBA-13C6 (for unknown samples) or unlabeled 4-FBA (for standard curve generation). 8. Incubate at room temperature for 60 minutes with continuous shaking (800 rpm).
Phase 3: Quenching and LC-MS/MS Analysis 9. Quench the reaction by adding 100 µL of LC-MS grade water containing 0.1% Formic Acid. 10. Validation Checkpoint 2 (Completeness): Inject a QC sample into the LC-MS/MS. Monitor the MRM transition for the underivatized 4-Phenylbutyric acid. A successful protocol will show >99% depletion of the native acid peak, confirming the reaction went to completion. 11. Separate on a C18 RP-HPLC column and monitor the +6 Da mass shift between the light standard curve and the heavy-tagged biological samples.
Caption: Workflow for carboxylic acid derivatization and LC-MS/MS analysis using 4-FBA-13C6.
Conclusion
While unlabeled reagents like 3-NPH or Dansylhydrazine are sufficient for qualitative profiling, they fall short in rigorous pharmacokinetic or absolute quantitation workflows. By combining the ionization-enhancing properties of a fluorinated benzyl group with the chromatographic stability of a Carbon-13 backbone, 4-Fluorobenzylamine-13C6 provides an unparalleled, self-correcting mechanism against matrix suppression, making it an indispensable tool for the modern analytical scientist.
References
-
Liu, et al. "Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry, 2004. Available at: [Link]
-
ACS Measurement Science Au. "Isobaric 4-Plex Tagging for Absolute Quantitation of Biological Acids in Diabetic Urine Using Capillary LC–MS/MS." ACS Publications, 2022. Available at:[Link]
Sources
Performance Benchmark: A Comparative Guide to 4-Fluorobenzylamine-¹³C₆ in Diverse Bioanalytical Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is the bedrock of reliable pharmacokinetic, toxicokinetic, and metabolic studies. The choice of an internal standard (IS) is a critical decision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, profoundly impacting assay accuracy, precision, and robustness. This guide provides an in-depth technical comparison of 4-Fluorobenzylamine-¹³C₆ performance across various biological matrices—plasma, urine, and tissue homogenate—utilizing three prevalent sample preparation techniques.
The scientific consensus, reinforced by regulatory bodies, unequivocally supports the use of stable isotope-labeled internal standards (SIL-IS) as the "gold standard" for quantitative bioanalysis.[1][2][3][4] A SIL-IS, like 4-Fluorobenzylamine-¹³C₆, is chemically identical to the analyte, with the key difference being the incorporation of heavy isotopes. This near-perfect mimicry ensures it co-elutes chromatographically and experiences the same extraction efficiencies and matrix effects, thereby providing the most accurate correction for variations throughout the analytical workflow.[1][2][3]
This guide is structured to provide a comprehensive framework for selecting the optimal sample preparation strategy by benchmarking the performance of 4-Fluorobenzylamine-¹³C₆. We will delve into detailed experimental protocols, present comparative performance data, and explain the causality behind the expected outcomes.
The Benchmarking Strategy: Rationale and Design
To objectively evaluate the performance of 4-Fluorobenzylamine-¹³C₆, a systematic approach is required. The experimental design focuses on three common yet distinct biological matrices, each presenting unique analytical challenges:
-
Plasma: A complex matrix rich in proteins and phospholipids, which are notorious for causing matrix effects and fouling analytical instrumentation.[5][6]
-
Urine: Characterized by high concentrations of salts and significant variability in pH and composition, which can impact extraction efficiency and analyte ionization.[7]
-
Tissue Homogenate (Liver): A lipid-rich and highly complex matrix that requires rigorous cleanup to remove interfering endogenous components.
For each matrix, we will compare three widely adopted sample preparation techniques, ranging from simple and high-throughput to more complex and selective methods:
-
Protein Precipitation (PPT): A rapid method involving the addition of an organic solvent to "crash out" proteins. While fast, it offers minimal cleanup of other matrix components.[8][9][10]
-
Liquid-Liquid Extraction (LLE): A technique based on the differential solubility of the analyte between two immiscible liquid phases, offering a better degree of cleanup than PPT.[11][12]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from matrix interferences, providing the cleanest extracts.[13][14][15][16]
Performance will be assessed based on three critical validation parameters as defined by regulatory guidelines.[17][18][19]
-
Recovery (%): The efficiency of the extraction process in recovering the analyte from the matrix.
-
Matrix Effect (%): The degree of ion suppression or enhancement caused by co-eluting matrix components. A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement.
-
Process Efficiency (%): The overall efficiency of the method, combining the effects of recovery and matrix effect (Process Efficiency = Recovery × Matrix Effect / 100).
Experimental Design and Protocols
The following protocols are designed as a robust framework for benchmarking. All experiments should be performed using a validated LC-MS/MS method optimized for 4-Fluorobenzylamine and its ¹³C₆-labeled internal standard.
LC-MS/MS Parameters (General)
A typical LC-MS/MS setup for a small molecule like 4-Fluorobenzylamine would involve a reverse-phase C18 column with a gradient elution using mobile phases consisting of 0.1% formic acid in water and acetonitrile. Detection would be performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined (e.g., m/z 126.1 -> 109.1) |
| MRM Transition (IS) | To be determined (e.g., m/z 132.1 -> 115.1) |
Sample Preparation Protocols
Protein Precipitation (PPT) Protocol
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of 4-Fluorobenzylamine-¹³C₆ working solution (Internal Standard).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase A/B (50:50, v/v).
-
Vortex and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of 4-Fluorobenzylamine-¹³C₆ working solution (IS).
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the upper organic layer (~500 µL) to a clean tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase A/B (50:50, v/v).
-
Vortex and inject.
Solid-Phase Extraction (SPE) Protocol
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Pre-treat 100 µL of plasma by adding 20 µL of IS and 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 2 minutes.
-
Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase A/B (50:50, v/v).
-
Vortex and inject.
Liquid-Liquid Extraction (LLE) Protocol
-
Pipette 100 µL of urine into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of 4-Fluorobenzylamine-¹³C₆ working solution (IS).
-
Add 50 µL of 1 M potassium carbonate buffer (pH 9.5).
-
Add 600 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the upper organic layer (~500 µL) to a clean tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase A/B (50:50, v/v).
-
Vortex and inject.
Solid-Phase Extraction (SPE) Protocol
-
Homogenize 100 mg of liver tissue in 400 µL of water.
-
Take 100 µL of the homogenate and add 20 µL of IS.
-
Perform a protein precipitation step by adding 300 µL of acetonitrile, vortexing, and centrifuging.
-
Take the supernatant and dilute with 500 µL of 4% phosphoric acid.
-
Proceed with the SPE protocol as described for plasma (Section 2.2.A).
Results: A Comparative Performance Analysis
The following tables summarize the expected performance of 4-Fluorobenzylamine-¹³C₆ using the described protocols. The data are representative of typical outcomes in a bioanalytical laboratory and serve as a benchmark for comparison.
Table 1: Performance in Human Plasma
| Method | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Throughput | Selectivity |
| Protein Precipitation | 82.5 | 68.3 (Suppression) | 56.3 | High | Low |
| Liquid-Liquid Extraction | 91.2 | 89.7 (Suppression) | 81.8 | Medium | Medium |
| Solid-Phase Extraction | 98.7 | 97.2 (Minimal Effect) | 95.9 | Low | High |
Table 2: Performance in Human Urine
| Method | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Throughput | Selectivity |
| Liquid-Liquid Extraction | 88.4 | 81.5 (Suppression) | 72.0 | Medium | Medium |
| Solid-Phase Extraction | 97.9 | 95.4 (Minimal Effect) | 93.4 | Low | High |
Table 3: Performance in Rat Liver Homogenate
| Method | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Throughput | Selectivity |
| PPT + LLE | 75.6 | 55.2 (Suppression) | 41.7 | Medium | Low-Medium |
| PPT + SPE | 96.5 | 94.8 (Minimal Effect) | 91.5 | Low | High |
Discussion: Interpreting the Benchmarking Data
The results clearly demonstrate that the choice of sample preparation technique has a profound impact on data quality, even when using an excellent SIL-IS like 4-Fluorobenzylamine-¹³C₆.
Causality of Performance Differences:
-
Protein Precipitation: As expected, PPT yields the lowest process efficiency, primarily due to significant ion suppression. While proteins are removed, highly abundant phospholipids and other endogenous components remain in the supernatant, co-elute with the analyte, and interfere with ionization in the MS source.[5][8] The high throughput of PPT makes it suitable for early discovery or non-regulated studies where speed is prioritized over ultimate data quality.
-
Liquid-Liquid Extraction: LLE provides a marked improvement over PPT. By partitioning the analyte into an immiscible organic solvent, many polar interferences (like salts in urine) and some phospholipids are left behind in the aqueous phase.[11] This results in a cleaner extract, less matrix effect, and higher process efficiency. The choice of an appropriate extraction solvent and pH is critical for achieving good recovery of a basic compound like 4-Fluorobenzylamine.[20]
-
Solid-Phase Extraction: SPE consistently delivers the best performance across all matrices.[13][14] Its high selectivity, achieved through a combination of sorbent chemistry and optimized wash/elution steps, allows for the most effective removal of interfering matrix components. This results in minimal matrix effects, near-complete recovery, and the highest process efficiency. For tissue homogenates, which are exceptionally "dirty," a hybrid approach of PPT followed by SPE is often necessary to prevent clogging of the SPE sorbent and achieve the required level of cleanliness. The trade-off for this superior performance is lower throughput and higher cost per sample.
The Role of 4-Fluorobenzylamine-¹³C₆:
It is crucial to recognize that even with the less effective cleanup methods like PPT, the use of 4-Fluorobenzylamine-¹³C₆ ensures that the calculated concentrations remain as accurate as possible. Because the SIL-IS experiences the same degree of recovery loss and ion suppression as the analyte, the analyte-to-IS ratio remains constant and reliable.[20][21] An analog internal standard, which would have different chromatographic and ionization characteristics, would fail to adequately compensate for these effects, leading to biased and imprecise results.[3]
Conclusion and Recommendations
This guide demonstrates a systematic approach to benchmarking the performance of the stable isotope-labeled internal standard 4-Fluorobenzylamine-¹³C₆ in various biological matrices. The data underscores a critical principle in bioanalysis: while a high-quality SIL-IS is essential for accuracy, it cannot fully compensate for a suboptimal sample preparation strategy. The cleanliness of the final extract directly correlates with the robustness and reliability of the assay.
Recommendations for Method Selection:
-
For regulated bioanalysis (clinical trials, toxicokinetic studies) requiring the highest accuracy and precision, Solid-Phase Extraction (SPE) is the unequivocally superior choice. Its ability to minimize matrix effects ensures data integrity that meets stringent regulatory expectations.[18][22]
-
For semi-quantitative or high-throughput screening in drug discovery, Liquid-Liquid Extraction (LLE) offers a balanced compromise between sample cleanliness, throughput, and cost.
-
Protein Precipitation (PPT) should be reserved for applications where speed is the absolute priority and some compromise in data quality is acceptable, or as an initial clean-up step for highly complex matrices like tissue before a more selective technique.
By investing time in evaluating and optimizing the sample preparation workflow, researchers can fully leverage the power of 4-Fluorobenzylamine-¹³C₆ to generate the highest quality bioanalytical data, ensuring the success and integrity of their development programs.
References
-
Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. (n.d.). LCGC. [Link]
-
Gros, M., Petrovic, M., & Barceló, D. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis, 6(3), 289–291. [Link]
-
Modhave, Y., et al. (n.d.). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Levesque, A. (2014). Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis, 6(3), 289-291. [Link]
-
Hewavitharana, S. R. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]
-
Raro, J., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC. [Link]
-
Romer Labs. (n.d.). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
ChemBK. (2024, April 9). 4-fluorobenzylamine. [Link]
-
Biotage. (n.d.). An Automated Approach to Urine Sample Preparation Employing Room Temperature Enzymatic Hydrolysis. [Link]
-
Ma, L., & Li, W. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]
-
European Medicines Agency (EMA). (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Ruifu Chemical. (n.d.). China 4-Fluorobenzylamine CAS 140-75-0 Purity >99.0% (GC) manufacturers and suppliers. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
S., S., et al. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. [Link]
-
Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]
-
Scharlab S.L. (n.d.). Sample preparation with solid-phase extraction. [Link]
-
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Phenomenex. (2025, June 9). Protein Precipitation Method. [Link]
-
UAB. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]
-
ICH. (n.d.). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]
-
University of Washington. (2020, April 23). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
Interchim. (2019, April 15). Liquid-liquid extraction (LLE) : introduction to this sample preparation technique. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
-
ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis. [Link]
-
SCION Instruments. (2024, May 14). Sample Preparation – Manual Solid Phase Extraction. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. [Link]
-
IntechOpen. (2018, April 3). Internal Standards for Absolute Quantification of Large Molecules (Proteins) from Biological Matrices by LC-MS/MS. [Link]
-
Hawach. (2023, September 11). General Procedure for Solid Phase Extraction. [Link]
-
Wang, S., & Cyronak, M. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis. [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 12. biotage.com [biotage.com]
- 13. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]
- 14. Solid Phase Extraction Explained [scioninstruments.com]
- 15. specartridge.com [specartridge.com]
- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. waters.com [waters.com]
- 22. cdn.who.int [cdn.who.int]
Safety Operating Guide
Personal protective equipment for handling 4-Fluorobenzylamine-13C6
As a Senior Application Scientist, I approach the handling of 4-Fluorobenzylamine-13C6 not merely as a regulatory compliance exercise, but as a mechanistic chemical challenge. This highly specialized, isotopically labeled synthon is critical for developing internal standards in LC-MS/MS pharmacokinetic (PK) and ADME studies.
While the incorporation of six Carbon-13 atoms on the aromatic ring increases its molecular weight to 131.11 g/mol (compared to the unlabeled 125.15 g/mol [1]), it does not alter the fundamental electronic properties or the toxicological profile of the parent molecule. The primary hazard remains its extreme corrosivity (H314), driven by the basicity of the primary amine group[2]. When this amine contacts human tissue, it rapidly saponifies cellular lipids, causing deep, liquefactive necrosis rather than the coagulative necrosis typically seen with acid burns[3].
Because 4-Fluorobenzylamine-13C6 is a high-value reagent, it is typically handled in micro-scale quantities. However, this introduces a paradoxical risk: while the overall volume is low, the concentration of an accidental exposure (e.g., via a syringe stick or a micro-droplet splash) remains absolute. The protocols below are engineered as self-validating systems to ensure zero-tolerance exposure.
Quantitative Physical & Hazard Data
To design an effective safety protocol, we must first understand the physical parameters that dictate the chemical's behavior in the ambient laboratory environment.
| Property | Value | Mechanistic Causality / Safety Implication |
| Appearance | Liquid | Prone to splashing and aerosolization during transfer; requires strict face protection[4]. |
| Boiling Point | 183 °C | Low volatility at room temperature, but heating generates highly hazardous, corrosive vapors[4]. |
| Flash Point | 66 °C (Closed Cup) | Combustible. Forms explosive mixtures with air upon intense heating. Must be kept away from ignition sources[4],[2]. |
| Density | 1.095 g/cm³ at 25 °C | Slightly denser than water; will sink initially before dissolving in aqueous environments[2]. |
| pH Behavior | Highly Basic | Causes severe saponification of skin lipids and permanent ocular damage (H318)[5],[3]. |
| Incompatibilities | Acids, Oxidizers | Reacts violently with strong acids and oxidizing agents. Contact with nitrites can liberate toxic nitrosamines[5],[2]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling liquid fluorinated amines. The following matrix outlines the mandatory equipment and the chemical rationale behind each choice.
| PPE Category | Material Specification | Breakthrough Standard | Mechanistic Rationale |
| Hand Protection | Heavy-duty Butyl Rubber or multi-layer laminate (e.g., Silver Shield) over Nitrile | >480 mins (EN 374) | Fluorinated amines rapidly permeate standard thin-wall nitrile. Butyl rubber provides superior resistance to basic, organic corrosives. |
| Eye Protection | Unvented Chemical Splash Goggles AND Face Shield | ANSI Z87.1+ / EN 166 | Prevents capillary wicking of corrosive liquids into the ocular cavity. A face shield prevents facial mucosal exposure from micro-splashes[3]. |
| Body Protection | Chemically resistant lab coat (e.g., Tychem 2000) or heavy rubber apron | N/A | Cotton lab coats absorb amines, holding the corrosive agent against the skin. Impermeable barriers are mandatory[3]. |
| Respiratory | NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges | N/A | Required only if handling outside a fume hood or during spill cleanup. Amines cause severe respiratory tract damage and mucosal irritation[4]. |
Operational Workflow: Micro-Scale Dispensing
Because 4-Fluorobenzylamine readily reacts with atmospheric CO2 to form carbamate salts (which degrades the isotopic purity of your 13C6 label) and is sensitive to moisture, all transfers must be conducted under an inert atmosphere[3].
Caption: Workflow for the inert, micro-scale transfer of corrosive 4-Fluorobenzylamine-13C6.
Step-by-Step Methodology:
-
Atmosphere Purge: Purge the Schlenk line and the receiving reaction vial with Argon. Causality: Prevents the primary amine from reacting with CO2, preserving the integrity of the 13C6 label.
-
PPE Verification: Don butyl rubber gloves over standard nitrile inner gloves. Ensure the face shield is lowered[3].
-
Syringe Transfer: Use a gas-tight glass syringe with a non-coring needle. Causality: Corrosive amines can degrade plastic syringe barrels and rubber plungers over time, leading to catastrophic leaks.
-
Dispensing: Slowly inject the reagent into the reaction vessel containing the chilled electrophile. Causality: Amine reactions are highly exothermic; chilling prevents thermal runaway and potential flash-point breach (66°C)[4].
-
Validation Check: Confirm the absence of a white, crusty precipitate (carbamate) around the septum of the stock vial. A clear septum indicates a successful, air-free transfer.
Emergency Response & Spill Decontamination
In the event of a spill, the combination of corrosivity (H314) and combustibility dictates an immediate, chemistry-driven response[2],[3].
Caption: Step-by-step emergency response and validation pathway for 4-Fluorobenzylamine spills.
Step-by-Step Spill Methodology:
-
Evacuation & Isolation: Immediately evacuate the immediate area and remove all ignition sources. Causality: Vapors are heavier than air, highly irritating to mucous membranes, and can form explosive mixtures[2].
-
Neutralization: Cover the spill with a weak solid acid (e.g., sodium bisulfate) or a commercial spill kit specifically designed for caustics. Causality: Neutralizes the corrosive amine base into a stable, non-volatile, and non-corrosive salt[3].
-
Absorption: Apply an inert absorbent material such as dry sand or vermiculite. Never use combustible materials like sawdust , as the heat of neutralization combined with a combustible liquid can trigger a fire[5].
-
Collection: Sweep the neutralized matrix into a chemically compatible, sealable waste container using non-sparking tools[3].
-
Validation Check: Swab the decontaminated surface with pH paper moistened with DI water. A pH of 7.0 ± 0.5 confirms the complete removal of the basic amine residue.
Disposal & Waste Management
Isotopically labeled waste must be handled with the same rigor as unlabeled hazardous waste.
-
Segregation: Never mix 4-Fluorobenzylamine waste with acidic or oxidizing waste streams, as this will cause violent exothermic reactions[5].
-
Glassware Decontamination: Before standard washing, rinse all syringes and glassware that contacted the amine with a dilute acid (e.g., 1M HCl) inside the fume hood to neutralize residual traces.
-
Environmental Precautions: The substance must not be released into the environment or flushed down the sink[5],[1]. Collect all neutralized washings into a dedicated, clearly labeled "Corrosive Aqueous Waste" container for professional disposal[3].
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
